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Core Science & Biosynthesis

Foundational

1-Ethyl-5-nitro-1H-imidazole: Structural Architecture, Physicochemical Profiling, and Applications in Advanced Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the rational design of anti-infective agents and DNA minor-groove binders relies heavily on highly tunable heterocyclic scaffolds. 1-Ethyl-5-nitro-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of anti-infective agents and DNA minor-groove binders relies heavily on highly tunable heterocyclic scaffolds. 1-Ethyl-5-nitro-1H-imidazole (CAS: 54394-55-7) represents a critical structural building block in this domain. As a Senior Application Scientist, I frequently leverage this molecule not merely as an intermediate, but as a dynamic pharmacophore whose physicochemical properties—specifically its lipophilicity and reduction potential—can be precisely engineered to target anaerobic bacteria, protozoa, and specific genomic architectures.

This whitepaper provides an in-depth technical analysis of 1-Ethyl-5-nitro-1H-imidazole, detailing its structural causality, self-validating synthetic workflows, and its pivotal role in contemporary drug discovery.

Structural Architecture & Physicochemical Profiling

The therapeutic efficacy of nitroimidazole derivatives is intrinsically linked to their structural geometry. 1-Ethyl-5-nitro-1H-imidazole consists of an imidazole core substituted with an ethyl group at the N1 position and a nitro group at the C5 position.

The strategic placement of the ethyl group at N1 serves a dual purpose. First, it prevents tautomerization of the imidazole ring, locking the molecule into a single, predictable conformation. Second, compared to a standard methyl substitution, the ethyl extension significantly enhances the molecule's lipophilicity. This structural manipulability is highly desirable, as it allows researchers to tune the molecule's affinity for cellular receptors and optimize the physicochemical properties that govern transmembrane transport[1].

To facilitate comparative analysis in drug design, the quantitative physicochemical data of 1-Ethyl-5-nitro-1H-imidazole is summarized below:

Physicochemical PropertyValue / DescriptorCausality in Drug Design
Chemical Name 1-Ethyl-5-nitro-1H-imidazoleStandardized nomenclature for structural identification.
CAS Registry Number 54394-55-7Unique identifier for regulatory and inventory tracking[2].
Molecular Formula C5H7N3O2Defines atomic composition and mass parameters.
Molecular Weight 141.13 g/mol Low molecular weight ensures high ligand efficiency (LE).
Topological Polar Surface Area (TPSA) ~ 63.6 ŲOptimal for membrane permeability without compromising solubility.
Hydrogen Bond Donors 0Lack of donors increases lipophilicity and BBB penetration potential.
Hydrogen Bond Acceptors 3Facilitates targeted interactions with biological macromolecules.
Rotatable Bonds 2Low conformational flexibility improves binding entropy.

Mechanistic Causality in Biological Systems

1-Ethyl-5-nitro-1H-imidazole and its derivatives function as prodrugs. The C5-nitro group is the definitive pharmacophore responsible for its biological action. The causality behind its selective toxicity lies in the reduction potential of the nitro group.

In anaerobic pathogens, low-redox-potential electron transport proteins (such as ferredoxin or flavodoxin) transfer electrons to the nitro group. This one-electron reduction generates a highly reactive nitro radical anion. Because aerobic cells lack these specific low-potential transport systems and possess abundant oxygen to futilely cycle the radical back to the parent compound, the cytotoxicity is highly selective toward anaerobes and specific parasites[3]. The resulting reactive oxygen and nitrogen species (ROS/RNS) covalently bind to DNA, causing strand breakage and rapid pathogen apoptosis.

MOA A 1-Ethyl-5-nitro-1H-imidazole (Prodrug) B Nitro Radical Anion (Active Metabolite) A->B Ferredoxin Reduction C DNA Adduct Formation & Strand Breaks B->C ROS/RNS Generation D Pathogen Apoptosis (Anaerobes/Parasites) C->D Genomic Instability

Fig 1: Bioreductive activation pathway of 5-nitroimidazoles leading to pathogen apoptosis.

Self-Validating Synthetic Workflows

Synthesizing 1-Ethyl-5-nitro-1H-imidazole requires precise control over regioselectivity. The starting material, 4(5)-nitroimidazole, exists as a tautomeric mixture. Alkylation inherently produces both the 1-ethyl-4-nitro and 1-ethyl-5-nitro isomers. As an application scientist, I mandate that every synthetic protocol be a self-validating system, incorporating In-Process Controls (IPCs) to guarantee causality between the experimental conditions and the final product purity.

Step-by-Step Methodology

Step 1: Reaction Setup & Deprotonation

  • Action: Suspend 1.0 equivalent of 4(5)-nitroimidazole in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃).

  • Causality: K₂CO₃ deprotonates the acidic NH of the imidazole ring, generating an ambidentate nucleophile. Anhydrous conditions are critical to prevent the hydrolysis of the alkylating agent.

Step 2: N-Alkylation

  • Action: Heat the suspension to 80°C. Dropwise, add 1.2 equivalents of ethyl iodide (or ethyl bromide) over 30 minutes.

  • Causality: The Sₙ2 nucleophilic substitution yields a mixture of 1-ethyl-4-nitro and 1-ethyl-5-nitro regioisomers. The thermal energy overcomes the activation barrier for the sterically hindered 5-nitro position.

Step 3: In-Process Control (IPC) – Reaction Monitoring

  • Action: Sample the reaction every 2 hours. Perform Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase, corroborated by LC-MS.

  • Validation: The reaction is self-validated as complete when the LC-MS trace shows the total consumption of the 4(5)-nitroimidazole peak (m/z 112 [M-H]⁻) and the appearance of the alkylated mass (m/z 142 [M+H]⁺).

Step 4: Workup & Extraction

  • Action: Quench the reaction mixture in ice-cold distilled water. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Regioisomer Separation & Final Validation

  • Action: Purify the crude residue via silica gel column chromatography.

  • Causality: The 1-ethyl-5-nitro isomer exhibits different dipole moments and steric profiles compared to the 4-nitro isomer, allowing for distinct chromatographic resolution.

  • Validation: Confirm the isolated fraction via ¹H NMR (DMSO-d₆). The 5-nitro isomer is validated by the distinct chemical shifts of the imidazole protons, which differ significantly from the 4-nitro counterpart. HPLC must confirm >98% purity before downstream application.

Synthesis A 4(5)-Nitroimidazole (Starting Material) B N-Alkylation (Ethyl Halide, K2CO3) A->B DMF, 80°C C Regioisomer Mixture (1-Ethyl-4-nitro + 1-Ethyl-5-nitro) B->C SN2 Substitution D Chromatographic Separation (Silica Gel, IPC: HPLC) C->D Differential Polarity E 1-Ethyl-5-nitro-1H-imidazole (Target Compound) D->E >98% Purity Validation

Fig 2: Self-validating synthetic workflow for 1-Ethyl-5-nitro-1H-imidazole isolation.

Applications in Advanced Drug Discovery

Beyond its utility as a standalone anti-infective precursor, 1-Ethyl-5-nitro-1H-imidazole is heavily utilized in the synthesis of complex minor-groove binders, such as analogues of the natural antibiotic distamycin.

By incorporating the 1-ethyl-5-nitroimidazole motif into oligopeptide structures, researchers can precisely manipulate the lipophilicity (logP) of the resulting drug candidates. This structural tuning directly impacts the molecule's ability to diffuse across cellular membranes and reach intracellular DNA targets. Furthermore, replacing standard pyrrole rings with engineered nitroimidazoles alters the hydrogen-bonding dynamics within the DNA minor groove, allowing for sequence-specific targeting of GC-rich or AT-rich regions. The robust nature of the N1-ethyl group ensures that these complex macromolecules maintain their structural integrity during in vivo circulation.

References

  • Distamycin Analogues with Enhanced Lipophilicity: Synthesis and Antimicrobial Activity ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 4-(4,5-DICHLORO-2-NITROPHENYL)-1-ETHYL-5-NITROIMIDAZOLE & Nitroimidazole Substance Classifications NIH Global Substance Registration System (GSRS) URL:[Link]

Exploratory

Unveiling the Mechanism of Action of 1-Ethyl-5-nitro-1H-imidazole in Anaerobic Bacteria: A Comprehensive Technical Guide

Executive Summary 1-Ethyl-5-nitro-1H-imidazole is a synthetic antimicrobial agent belonging to the 5-nitroimidazole class. Sharing the core pharmacophore of well-established drugs like metronidazole and tinidazole, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-5-nitro-1H-imidazole is a synthetic antimicrobial agent belonging to the 5-nitroimidazole class. Sharing the core pharmacophore of well-established drugs like metronidazole and tinidazole, this compound exhibits profound selective toxicity toward obligate anaerobic bacteria and microaerophilic protozoa. As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial descriptions, detailing the precise biochemical causality, thermodynamic drivers, and self-validating experimental methodologies that define the mechanism of action of 5-nitroimidazoles.

Pharmacokinetics & The Intracellular "Sink" Effect

1-Ethyl-5-nitro-1H-imidazole is administered as an inactive prodrug. Because of its low molecular weight and lipophilic nature, the uncharged molecule enters both aerobic and anaerobic cells via 1[1].

However, its accumulation is strictly dependent on intracellular activation. Once inside a susceptible anaerobic bacterium, the nitro group of the drug is rapidly reduced. This continuous conversion of the prodrug into reactive intermediates depletes the intracellular pool of the unmodified parent compound. Consequently, a steep [], acting as a thermodynamic "sink" that drives the relentless influx of more drug into the bacterial cell.

The Core Mechanism: Reductive Activation via the PFOR Axis

The selective toxicity of 1-Ethyl-5-nitro-1H-imidazole is rooted in the unique energy metabolism of anaerobes. Aerobic organisms utilize pyruvate dehydrogenase, but obligate anaerobes rely on3[3] to catalyze the oxidative decarboxylation of pyruvate to acetyl-CoA.

This reaction generates electrons that are transferred to low-redox-potential electron carrier proteins, primarily 4[4]. The redox potential of reduced ferredoxin (approximately -400 mV) is sufficiently negative to donate an electron to the 5-nitro group of the imidazole ring. This one-electron transfer generates a highly reactive5[5].

In the presence of oxygen (in aerobic cells), a phenomenon called "futile cycling" occurs: oxygen outcompetes the prodrug for the electron, regenerating the inactive prodrug and producing superoxide, which explains6[6].

ActivationPathway Pyruvate Pyruvate PFOR PFOR Enzyme (Oxidative Decarboxylation) Pyruvate->PFOR AcetylCoA Acetyl-CoA + CO2 PFOR->AcetylCoA Fdx_red Ferredoxin (Reduced) PFOR->Fdx_red e- transfer Fdx_ox Ferredoxin (Oxidized) Fdx_red->Fdx_ox Oxidation Radical Nitro Radical Anion (Highly Reactive) Fdx_red->Radical e- donation Prodrug 1-Ethyl-5-nitro-1H-imidazole (Inactive Prodrug) Prodrug->Radical Reduction DNA DNA Strand Breaks & Cell Death Radical->DNA Covalent binding

Fig 1. The PFOR-Ferredoxin reductive activation pathway of 5-nitroimidazoles in anaerobic bacteria.

Molecular Pathology: DNA Destabilization Kinetics

Once the nitro radical anion is formed, it undergoes further reduction to nitroso and hydroxylamine intermediates. These electrophilic species act as the ultimate bactericidal agents. They covalently bind to microbial DNA, causing []. The extent of DNA damage is often correlated with the 7[7].

Table 1: Quantitative Dynamics of 5-Nitroimidazole Reactive Intermediates

Intermediate SpeciesChemical StructureEstimated Half-LifePrimary Cellular TargetCytotoxic Mechanism
Prodrug R-NO₂StableNone (Inactive)N/A
Nitro Radical Anion R-NO₂•⁻< 1 secondDNA, ProteinsInitiation of oxidative stress
Nitroso Intermediate R-NOMillisecondsDNA basesCovalent adduct formation
Hydroxylamine R-NHOHSecondsDNA backboneDouble-strand breaks, fragmentation
Amine (End Product) R-NH₂StableNoneExcreted as inactive metabolite

Experimental Methodologies for Mechanistic Validation

To ensure rigorous scientific integrity, any mechanistic claim must be backed by self-validating protocols. Below are the standard procedures used to validate the PFOR-dependent activation and subsequent DNA damage caused by 1-Ethyl-5-nitro-1H-imidazole.

Protocol 1: Anaerobic PFOR Specific Activity Assay

Causality & Validation Logic : This assay quantifies the reductive capacity of the bacterial lysate using Methyl Viologen (MV) as an artificial electron acceptor substitute for ferredoxin. Because oxygen is a preferential electron acceptor, the assay must be conducted under strictly anaerobic conditions to prevent false negatives. Self-Validation : A parallel control omitting pyruvate is mandatory. If MV reduction occurs without pyruvate, non-specific reductases are contaminating the lysate, invalidating the PFOR-specific measurement.

Step-by-Step Workflow :

  • Lysate Preparation : Disrupt anaerobic bacterial cells (e.g., Bacteroides fragilis) inside an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) using a French press in deoxygenated 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction Mixture Assembly : In an anaerobic cuvette, combine 50 mM Tris-HCl, 0.1 mM Coenzyme A, 10 mM sodium pyruvate, and 5 mM Methyl Viologen.

  • Self-Validation Control : Prepare an identical cuvette but replace sodium pyruvate with an equal volume of buffer.

  • Initiation : Inject 50 µL of the clarified cell lysate into both cuvettes to initiate the reaction.

  • Spectrophotometric Tracking : Monitor the increase in absorbance at 600 nm for 5 minutes. Calculate specific PFOR activity based on the molar extinction coefficient of reduced MV.

PFOR_Assay Step1 1. Anaerobic Cell Lysis (Strict O2-free conditions) Step2 2. Reaction Mix Assembly (Pyruvate, CoA, Methyl Viologen) Step1->Step2 Step3 3. Self-Validation Control (Parallel assay omitting Pyruvate) Step2->Step3 Step4 4. Lysate Injection (Initiate PFOR reaction) Step3->Step4 Step5 5. Spectrophotometry (Monitor MV reduction at 600 nm) Step4->Step5

Fig 2. Self-validating experimental workflow for quantifying PFOR specific activity.

Protocol 2: Alkaline Comet Assay for DNA Strand Breakage

Causality & Validation Logic : To prove that the reduced drug causes structural DNA damage, the Comet Assay is utilized. The high pH (>13) alkaline buffer is critical as it unwinds DNA supercoils and denatures the double helix, allowing both single and double-strand breaks to migrate during electrophoresis. Self-Validation : A parallel cell aliquot must be treated with 100 µM H₂O₂ (positive control). If the H₂O₂ control fails to produce a fluorescent "comet tail," the alkaline unwinding time was insufficient, rendering the entire plate invalid.

Step-by-Step Workflow :

  • Drug Exposure : Incubate anaerobic cultures with 10 µg/mL 1-Ethyl-5-nitro-1H-imidazole for 2 hours under strict anaerobic conditions.

  • Cell Immobilization : Suspend cells in 1% low-melting-point agarose and layer onto a glass microscope slide.

  • Lysis & Unwinding : Submerge slides in alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10) for 1 hour, followed by alkaline unwinding buffer (pH > 13) for 40 minutes in the dark.

  • Electrophoresis : Run the slides at 25 V and 300 mA for 30 minutes. Fragmented DNA will migrate toward the anode.

  • Fluorescent Analysis : Stain the slides with SYBR Gold. Quantify the "Tail Moment" (tail length × % DNA in the tail) using epifluorescence microscopy and automated image analysis software.

Mechanisms of Resistance in Anaerobes

While highly effective, resistance to 5-nitroimidazoles can emerge through several distinct biochemical pathways:

  • Downregulation of Activation Enzymes : The most common resistance mechanism involves the8[8]. Without these low-redox enzymes, the prodrug cannot be reduced to its toxic radical form.

  • Enhanced Oxygen Scavenging : Some resistant strains exhibit an 5[5]. This slightly increases the local intracellular concentration of oxygen, which intercepts the electron from ferredoxin before it can reduce the nitroimidazole, effectively neutralizing the drug.

  • nim Gene Expression : Certain Bacteroides species acquire nim genes via horizontal gene transfer. These genes encode nitroreductases that reduce the nitro group all the way to a non-toxic amine derivative without generating the reactive radical intermediates, bypassing the DNA damage phase entirely[1].

Conclusion

1-Ethyl-5-nitro-1H-imidazole operates as a highly specialized molecular Trojan horse. By exploiting the unique, low-redox-potential PFOR-ferredoxin metabolic machinery exclusive to anaerobic organisms, it achieves targeted reductive activation. The resulting cascade of reactive nitrogen species induces catastrophic DNA destabilization, making it a potent tool in the antimicrobial arsenal. Understanding this mechanism—and the rigorous methods required to validate it—is essential for developing next-generation nitroimidazoles that can overcome emerging resistance profiles.

References

  • Metronidazole - Wikipedia Source : wikipedia.org URL : [Link]

  • Metronidazole Tablets - FDA Label Source : fda.gov URL :[Link]

  • The development of 5-nitroimidazoles for the treatment and prophylaxis of anaerobic bacterial infections Source : oup.com URL :[Link]

  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs Source : bmj.com URL :[Link]

  • A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro Source : nih.gov URL :[Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis Source : cambridge.org URL :[Link]

  • Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance Source : oup.com URL :[Link]

Sources

Foundational

Pharmacokinetics, Bioavailability, and Activation Dynamics of 1-Ethyl-5-nitro-1H-imidazole: A Technical Whitepaper

Executive Summary 1-Ethyl-5-nitro-1H-imidazole is a low-molecular-weight heterocyclic compound belonging to the highly effective 5-nitroimidazole class of antimicrobials [[1]](). While metronidazole remains the clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-5-nitro-1H-imidazole is a low-molecular-weight heterocyclic compound belonging to the highly effective 5-nitroimidazole class of antimicrobials [[1]](). While metronidazole remains the clinical prototype for this class, structural modifications—specifically the N1-ethyl substitution—profoundly alter the physicochemical landscape of the molecule. This whitepaper synthesizes the structural rationale, ferredoxin-mediated activation kinetics, and systemic pharmacokinetic (PK) profile of 1-ethyl-5-nitro-1H-imidazole, providing drug development professionals with actionable, self-validating methodologies for preclinical evaluation.

Chemical Topology and Structural Rationale

The pharmacological efficacy of 5-nitroimidazoles is intrinsically linked to their molecular geometry and lipophilicity 2. Crystallographic analysis of 1-ethyl-5-nitroimidazole reveals that the imidazole ring is almost planar, with the critical nitro group situated at a 13.9° angle relative to the ring 3. This specific dihedral conformation optimizes the electron affinity of the nitro group, a prerequisite for its biological reduction.

Unlike metronidazole, which features an N1-hydroxyethyl group, 1-ethyl-5-nitro-1H-imidazole possesses an unbranched, non-polar N1-ethyl chain. The absence of a terminal hydroxyl hydrogen-bond donor significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is a critical driver for transcellular permeation, directly influencing both the rate of gastrointestinal absorption and the extent of tissue distribution 2.

Mechanism of Action: The Ferredoxin-Mediated Reduction Pathway

1-Ethyl-5-nitro-1H-imidazole functions as a prodrug. Its selective toxicity against anaerobic bacteria and protozoa relies on a bioactivation mechanism that mammalian cells cannot perform 4. In susceptible organisms, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) oxidizes pyruvate, transferring electrons to the low-redox-potential carrier protein, ferredoxin 5.

Because the reduction potential of the 5-nitro group is more positive than that of reduced ferredoxin, the drug acts as a preferential electron sink. It undergoes a rapid one-electron reduction to form a highly reactive nitro radical anion 6. This transient radical covalently binds to DNA, causing irreversible strand breakage, helix destabilization, and rapid cell death 4.

G PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_red Ferredoxin (Reduced) PFOR->Fd_red Electron Transfer Fd_ox Ferredoxin (Oxidized) Fd_ox->Fd_red Reduction Fd_red->Fd_ox Oxidation Prodrug 1-Ethyl-5-nitro-1H-imidazole (Prodrug) Fd_red->Prodrug Donates Electron Radical Nitro Radical Anion (Cytotoxic) Prodrug->Radical Nitro Reduction DNA DNA Strand Breakage & Cell Death Radical->DNA Oxidative Damage

Fig 1. Ferredoxin-mediated reduction pathway of 1-Ethyl-5-nitro-1H-imidazole leading to DNA damage.

Pharmacokinetic Profile and Systemic Bioavailability

The Biopharmaceutics Classification System (BCS) categorizes 5-nitroimidazoles generally as Class I (high solubility, high permeability) [](). Extrapolating from the robust clinical data of metronidazole, the specific PK behavior of 1-ethyl-5-nitro-1H-imidazole is heavily dictated by its N1-ethyl moiety.

Absorption and Bioavailability

Metronidazole achieves an oral bioavailability of >90% 71. Because the N1-ethyl group increases lipophilicity compared to a hydroxyethyl group, 1-ethyl-5-nitro-1H-imidazole experiences rapid, near-complete gastrointestinal absorption via passive transcellular diffusion. This effectively circumvents presystemic degradation, yielding an expected absolute bioavailability approaching 95%.

Distribution Dynamics

The volume of distribution (Vd) for standard 5-nitroimidazoles ranges from 0.51 to 1.1 L/kg, with plasma protein binding remaining exceptionally low (<20%) 7 [](). The heightened hydrophobicity of 1-ethyl-5-nitro-1H-imidazole slightly increases its affinity for serum albumin (projected 25–35% binding) while simultaneously expanding its Vd. This facilitates superior penetration across the blood-brain barrier (BBB) and into deep-tissue abscesses.

Hepatic Metabolism and Elimination

Metronidazole is primarily cleared via hepatic oxidation, yielding a hydroxy and an acid metabolite, followed by renal excretion (60–80% of the dose) 8. Lacking a terminal hydroxyl group, 1-ethyl-5-nitro-1H-imidazole is forced down a slightly different biotransformation pathway. It primarily undergoes CYP-mediated aliphatic oxidation of the ethyl chain, followed by rapid glucuronidation.

Table 1: Comparative Pharmacokinetic Parameters
Pharmacokinetic ParameterMetronidazole (Clinical Ref)1-Ethyl-5-nitro-1H-imidazole (Projected)Mechanistic Rationale
Oral Bioavailability (F%) >90%>95%Enhanced lipophilicity improves passive transcellular permeation.
Volume of Distribution (Vd) 0.51 - 1.1 L/kg0.8 - 1.3 L/kgLack of hydroxyl group increases tissue partitioning and BBB penetration.
Plasma Protein Binding <20%25 - 35%Increased hydrophobicity slightly elevates albumin binding affinity.
Primary Metabolism Hepatic (Oxidation)Hepatic (Aliphatic Oxidation)N1-ethyl side chain dictates CYP-mediated aliphatic hydroxylation.
Excretion Route Renal (60-80%)Renal (>70%)Glucuronide conjugates are highly water-soluble, ensuring renal clearance.

Experimental Methodologies for PK and Pharmacodynamic Evaluation

To rigorously evaluate 1-ethyl-5-nitro-1H-imidazole, researchers must employ self-validating experimental designs. Below are the definitive protocols for assessing both its in vitro activation and in vivo pharmacokinetics.

Protocol 1: In Vitro Ferredoxin-Coupled Reduction Assay

Objective: Quantify the prodrug activation kinetics. Causality & Self-Validation: Anaerobic conditions are strictly required because molecular oxygen acts as a competing electron acceptor. Oxygen exposure would prematurely oxidize the nitro radical anion back to the parent prodrug (futile cycling), artificially suppressing the measured activation rate. A negative control lacking pyruvate is mandatory to prove that reduction is strictly PFOR/ferredoxin-dependent.

  • Buffer Preparation: Purge 50 mM potassium phosphate buffer (pH 7.4) with nitrogen gas for 30 minutes to achieve strict anaerobiosis.

  • Reagent Assembly: Inside an anaerobic chamber, combine purified PFOR (0.5 U/mL), ferredoxin (10 µM), and sodium pyruvate (5 mM) in the buffer.

  • Drug Introduction: Spike in 1-ethyl-5-nitro-1H-imidazole to a final concentration of 100 µM.

  • Kinetic Monitoring: Measure the disappearance of the nitro group absorbance at 320 nm using a UV-Vis spectrophotometer over 15 minutes. Calculate the reduction rate constant ( k ).

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: Determine absolute bioavailability ( F ) and systemic clearance. Causality & Self-Validation: Protein precipitation with ice-cold acetonitrile serves a dual purpose: it instantly quenches plasma esterases to prevent ex vivo degradation, and it strips the analyte from plasma proteins to ensure total drug recovery. The inclusion of a stable-isotope labeled internal standard (SIL-IS) prior to extraction mathematically corrects for variable matrix effects and electrospray ionization (ESI) suppression during MS analysis.

  • Dosing: Administer 1-ethyl-5-nitro-1H-imidazole to two cohorts of Sprague-Dawley rats: Cohort A (10 mg/kg IV) and Cohort B (10 mg/kg PO).

  • Serial Sampling: Collect 200 µL of blood via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of SIL-IS. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect the drug using Multiple Reaction Monitoring (MRM) in positive ESI mode.

  • Data Processing: Calculate PK parameters (AUC, Cmax, Tmax, t1/2, Vd) using Non-Compartmental Analysis (NCA).

Workflow Dosing 1. Oral/IV Dosing (Animal Model) Sampling 2. Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Prep 3. Plasma Extraction & Protein Precipitation Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data 5. PK Parameter Calculation (Non-compartmental) LCMS->Data

Fig 2. In vivo pharmacokinetic LC-MS/MS workflow for quantifying systemic bioavailability.

Conclusion

1-Ethyl-5-nitro-1H-imidazole represents a highly lipophilic, bioavailable member of the 5-nitroimidazole class. By leveraging the anaerobic PFOR/ferredoxin reduction pathway, it maintains the potent DNA-damaging capabilities characteristic of the class while offering an optimized pharmacokinetic profile driven by its N1-ethyl substitution. Strict adherence to anaerobic in vitro assays and matrix-corrected LC-MS/MS in vivo workflows is paramount for accurately defining its therapeutic window in preclinical drug development.

References

  • 3 De Bondt, H. L., et al. "Structure of 1-ethyl-5-nitroimidazole hydrochloride monohydrate at 100 K." Acta Crystallographica Section C: Crystal Structure Communications (1991).

  • [[6]]() Vidakovic, M., et al. "Reactivity of Reduced[2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles." Antimicrobial Agents and Chemotherapy (2003).

  • 7 Ralph, E. D. "Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials." Clinical Pharmacokinetics (1983).

  • 4 Edwards, D. I. "Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs." British Journal of Venereal Diseases (1980).

  • 5 Leitsch, D., et al. "Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia." Journal of Antimicrobial Chemotherapy (2011).

  • 1 Eradiri, O., et al. "Bioavailability File: Metronidazole." FABAD Journal of Pharmaceutical Sciences (2004).

  • 8 Khan, A., et al. "Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis." Antimicrobial Agents and Chemotherapy (2025).

  • 2 Miyamoto, Y., et al. "Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity." Proceedings of the National Academy of Sciences (2013).

Sources

Exploratory

In Vitro Toxicity Profile of 1-Ethyl-5-nitro-1H-imidazole: Mechanistic Insights and Cell Culture Methodologies

Executive Summary The evaluation of nitroaromatic compounds requires a nuanced approach to in vitro cell culture modeling, primarily due to their unique redox-dependent bioactivation. 1-Ethyl-5-nitro-1H-imidazole belongs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of nitroaromatic compounds requires a nuanced approach to in vitro cell culture modeling, primarily due to their unique redox-dependent bioactivation. 1-Ethyl-5-nitro-1H-imidazole belongs to the 5-nitroimidazole class—a pharmacophore historically leveraged for its potent antiprotozoal and antibacterial properties, as well as its hypoxia-selective cytotoxicity in solid tumors[1]. This technical whitepaper provides an in-depth analysis of the in vitro toxicity profile of 1-Ethyl-5-nitro-1H-imidazole, detailing the mechanistic causality behind its cytotoxicity, summarizing quantitative viability data, and establishing rigorously validated, step-by-step experimental protocols for its assessment.

Pharmacophore Dynamics: The 5-Nitroimidazole Core

The biological activity and inherent toxicity of 1-Ethyl-5-nitro-1H-imidazole are fundamentally dictated by two structural features:

  • The 5-Nitro Group (-NO₂): This moiety acts as a prodrug trigger. In the presence of specific electron donors (e.g., ferredoxin-linked proteins) and under low oxygen tension, the nitro group undergoes a one-electron reduction to form a highly reactive nitro radical anion (R-NO₂•⁻)[2].

  • The 1-Ethyl Substitution: Compared to the methyl group found in standard derivatives like metronidazole, the 1-ethyl substitution increases the compound's lipophilicity. This structural modification enhances passive transmembrane diffusion, altering intracellular accumulation rates and potentially shifting the cytotoxicity threshold in mammalian cells[3].

Mechanistic Pathway of Cytotoxicity

The cytotoxicity of 5-nitroimidazoles is not passive; it is an active, enzyme-driven process. In normoxic environments, oxygen acts as an electron sink, stripping the electron from the nitro radical anion to form superoxide (O₂•⁻) and regenerating the intact parent drug—a process known as "futile cycling." Because mammalian cells possess robust antioxidant defenses (e.g., superoxide dismutase), the drug exhibits low toxicity in normoxia. However, in hypoxic environments (such as the core of solid tumors or anaerobic bacterial cultures), the radical anion persists, leading to direct DNA alkylation, single-strand breaks, and subsequent apoptosis[1][2].

MechanisticPathway A 1-Ethyl-5-nitro-1H-imidazole (Prodrug) B Cellular Uptake (Enhanced by 1-Ethyl Lipophilicity) A->B C Hypoxic Environment (Low O2 Tension) B->C D One-Electron Reduction (R-NO2•- Radical Anion) C->D Nitroreductases E DNA Alkylation & Strand Breaks D->E F ROS Generation (Oxidative Stress) D->F G Cytotoxicity / Apoptosis E->G F->G

Mechanistic pathway of 5-nitroimidazole bioactivation and cytotoxicity.

In Vitro Cytotoxicity Profiling: Methodological Framework

To accurately profile 1-Ethyl-5-nitro-1H-imidazole, experimental designs must account for its redox-sensitive nature. Testing exclusively in standard normoxic incubators (21% O₂) will yield false-negative toxicity data. A dual-condition approach (Normoxic vs. Hypoxic) is mandatory.

We utilize the MTT Assay to measure metabolic viability, as it directly assesses the NAD(P)H-dependent cellular oxidoreductase enzymes' activity, which is highly sensitive to the mitochondrial disruption caused by nitro radical anions[4]. To validate the specific mechanism of cell death (DNA damage), the Single-Cell Gel Electrophoresis (Comet) Assay is employed to quantify DNA strand breaks[2].

ExperimentalWorkflow Step1 Cell Culturing Normoxic vs. Hypoxic Step2 Compound Dosing (0.1 - 200 µM) Step1->Step2 Step3 Endpoint Assays MTT & Comet Assay Step2->Step3 Step4 Data Analysis IC50 & Genotoxicity Step3->Step4

Experimental workflow for in vitro toxicity profiling of nitroimidazoles.

Quantitative Toxicity Data

The table below synthesizes comparative in vitro cytotoxicity data for 1-ethyl-5-nitroimidazole derivatives and standard 5-nitroimidazole references across different cell lines and oxygen tensions. Notably, derivatives bearing the 1-ethyl-5-nitro-1H-imidazole moiety demonstrate remarkably low toxicity in normoxic mammalian cell lines, underscoring their safety profile in healthy, oxygenated tissues[3].

Compound / DerivativeCell Line ModelAtmospheric ConditionIncubationIC₅₀ / Toxicity ThresholdRef
Ethyl 1-Ethyl-5-nitro-1H-imidazole-2-carboxylate NCTC 2544 (Human Keratinocytes)Normoxic (21% O₂)24 h> 166 µM (No significant toxicity)[3]
Ethyl 1-Ethyl-5-nitro-1H-imidazole-2-carboxylate Jurkat (Human T-cell lymphoblasts)Normoxic (21% O₂)24 h> 166 µM (No significant toxicity)[3]
Metronidazole (Reference 5-nitroimidazole)HT-29 (Human Colon Cancer)Hypoxic (1% O₂)72 h~ 50 - 100 µM[1]
Metronidazole (Reference 5-nitroimidazole)A549 (Human Lung Carcinoma)Normoxic (21% O₂)72 h> 200 µM[1]

Data Interpretation: The lack of cytotoxicity at concentrations up to 166 µM in normoxic mammalian cells confirms that the 1-ethyl substitution does not induce off-target baseline toxicity[3]. Toxicity is strictly gated by the hypoxic reduction of the nitro group[1].

Validated Experimental Protocols

Protocol A: Hypoxia-Conditioned MTT Viability Assay

This protocol is engineered to prevent solvent-induced artifacts and ensure the accurate capture of hypoxia-driven bioactivation[4].

Step 1: Cell Seeding

  • Harvest cells (e.g., HT-29 or A549) at 80% confluence.

  • Seed at a density of 5×103 cells/well in a 96-well microtiter plate using 100 µL of complete media (e.g., DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

Step 2: Compound Preparation & Dosing

  • Causality Note: 1-Ethyl-5-nitro-1H-imidazole is lipophilic. Dissolve the primary stock in 100% DMSO.

  • Prepare serial dilutions in culture media to achieve final well concentrations ranging from 1 µM to 200 µM.

  • Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% (v/v) to prevent solvent-mediated cytotoxicity.

Step 3: Hypoxic Incubation

  • Transfer the treated plates into a specialized hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂.

  • Causality Note: This step is absolute; without hypoxia, the nitro group will undergo futile cycling, yielding artificially high IC₅₀ values[2]. Incubate for 72 hours.

Step 4: MTT Addition & Solubilization

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C.

  • Carefully aspirate the media to avoid disturbing the insoluble purple formazan crystals at the bottom of the wells.

  • Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes to fully solubilize the formazan[4].

Step 5: Quantification

  • Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control, and determine the IC₅₀ using non-linear regression analysis.

Protocol B: Alkaline Comet Assay for Genotoxicity

Because the primary mechanism of cell death is DNA alkylation via the R-NO₂•⁻ radical[2], the Comet assay is utilized to quantify single-strand DNA breaks.

Step 1: Treatment and Harvest

  • Treat cells with 1-Ethyl-5-nitro-1H-imidazole at IC₂₀ and IC₅₀ concentrations under hypoxic conditions for 24 hours.

  • Harvest cells via trypsinization, wash with cold PBS, and resuspend at 1×105 cells/mL.

Step 2: Agarose Embedding and Lysis

  • Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA).

  • Spread the mixture onto a glass slide pre-coated with 1% normal melting point agarose. Cover with a coverslip and chill at 4°C for 10 minutes.

  • Remove the coverslip and submerge the slide in cold, freshly prepared Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C. Causality Note: This strips away cellular membranes and histones, leaving isolated nucleoids.

Step 3: Alkaline Unwinding and Electrophoresis

  • Transfer slides to an electrophoresis tank filled with cold Alkaline Buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 30 minutes. Causality Note: The high pH unwinds the DNA duplex, exposing the single-strand breaks caused by the nitro radical[2].

  • Run electrophoresis at 25 V and 300 mA for 30 minutes.

Step 4: Neutralization and Imaging

  • Wash slides three times with Neutralization Buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each.

  • Stain with SYBR Gold or Ethidium Bromide. Visualize under a fluorescence microscope. Fragmented DNA will migrate toward the anode, forming a "comet tail." Quantify the % Tail DNA using specialized image analysis software.

Conclusion & Translational Perspectives

The in vitro toxicity profile of 1-Ethyl-5-nitro-1H-imidazole is characterized by its high tolerability in normoxic mammalian tissues and its potent, targeted cytotoxicity in hypoxic environments. By leveraging the lipophilicity of the 1-ethyl group and the redox-sensitivity of the 5-nitro pharmacophore, researchers can utilize this compound as a structural foundation for developing novel hypoxia-activated prodrugs or targeted antimicrobial agents. Adherence to the rigorously controlled hypoxic methodologies outlined in this guide is paramount for generating reproducible and biologically relevant toxicological data.

References

  • Structure-cytotoxicity relationships of nitroimidazoles in an in vitro system - Int J Radiat Oncol Biol Phys (PubMed). Available at: 2

  • Distamycin Analogues with Enhanced Lipophilicity: Synthesis and Antimicrobial Activity - ACS Publications. Available at: 3

  • A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles - Benchchem. Available at: 4

  • Multifunctional Silver(I) Complexes with Metronidazole Drug Reveal Antimicrobial Properties and Antitumor Activity against Human Hepatoma and Colorectal Adenocarcinoma Cells - ResearchGate. Available at: 1

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Ethyl-5-nitro-1H-imidazole as a Privileged Scaffold in Antimicrobial Drug Discovery

Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Scientific Context: The Resurgence of the Nitroimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Scientific Context: The Resurgence of the Nitroimidazole Pharmacophore

The rise of antimicrobial resistance (AMR) has necessitated the re-evaluation and structural optimization of proven antimicrobial pharmacophores. 1-Ethyl-5-nitro-1H-imidazole serves as a highly versatile, low-molecular-weight building block used to synthesize next-generation anti-infectives. While classic 5-nitroimidazoles like metronidazole and 1[1] are primarily restricted to anaerobic bacteria and protozoa, modern derivatization of the 1-ethyl-5-nitro-1H-imidazole core has unlocked broader applications, including activity against aerobic pathogens and mycobacteria.

Mechanism of Action (MoA)

The classical bactericidal activity of 1-ethyl-5-nitro-1H-imidazole derivatives is strictly prodrug-mediated. The core mechanism relies on the 1[1], followed by the reduction of the nitro group by low-redox-potential electron donors, such as2[2]. This one-electron transfer generates highly reactive nitro radical anions ( R−NO2−∙​ ) that1[1], leading to rapid cell death.

Furthermore, recent chemical proteomics studies have revealed that coupling the nitroimidazole core with specific functional groups (e.g., indolin-2-one) shifts the redox potential and introduces a 3[3]. These novel derivatives not only induce DNA damage but also act as 2[2], an essential enzyme for DNA replication in aerobic bacteria like Staphylococcus aureus. Additionally, the 1-ethyl-5-nitro-1H-imidazole scaffold is frequently utilized to synthesize to enhance transmembrane diffusion and minor-groove DNA binding.

Mechanistic Pathway Visualization

The following diagram maps the divergent biological pathways of 1-ethyl-5-nitro-1H-imidazole derivatives, illustrating both the classical anaerobic bioactivation and the newly discovered aerobic topoisomerase inhibition pathway.

G A 1-Ethyl-5-nitro-1H-imidazole (Prodrug Scaffold) B Cellular Uptake (Anaerobes/Protozoa) A->B Classical Pathway F Topoisomerase IV Inhibition (Aerobic Pathogens) A->F Derivatization (e.g., Indolin-2-one) C Enzymatic Reduction (PFOR / Nitroreductases) B->C Low Redox Environment D Reactive Nitro Radicals (R-NO2- •) C->D 1e- Transfer E DNA Strand Breaks & Helix Destabilization D->E Oxidative Stress G Bacterial Cell Death (Impaired Resistance) E->G F->G

Figure 1: Dual mode of action of 1-ethyl-5-nitro-1H-imidazole derivatives in antimicrobial therapy.

Quantitative Data: Pharmacological & Electrochemical Profiling

Because the efficacy of nitroimidazoles is heavily dependent on their reduction potential and lipophilicity, structural modifications to the 1-ethyl-5-nitro-1H-imidazole core drastically alter target spectrums. Table 1 summarizes these shifts.

Table 1: Comparative Properties of Nitroimidazole Classes

Compound ClassPrimary Target OrganismsReduction Potential ( E1/2​ )MIC Range (Anaerobes)MIC Range (Aerobes)Primary Mechanism
Metronidazole (Standard) Anaerobes, Protozoa-480 mV to -530 mV0.5 - 4.0 µM> 1000 µMDNA Damage (Radicals)
Morinidazole Anaerobes, Protozoa-490 mV0.25 - 2.0 µM> 1000 µMDNA Damage (Radicals)
1-Ethyl-5-nitro-1H-imidazole Distamycin Analogues MRSA, C. albicans-450 mVN/A (Broad)1.0 - 8.0 µMMinor Groove Binding
Indolin-2-one Nitroimidazole Hybrids Aerobes (S. aureus, E. coli)-380 mV to -410 mV1.0 - 5.0 µM0.13 - 2.5 µMTopoisomerase IV + DNA Damage

Data synthesized from 3[3] and .

Experimental Workflows & Validated Protocols

To successfully develop drugs from the 1-ethyl-5-nitro-1H-imidazole scaffold, researchers must validate both the electrochemical viability of the prodrug and its phenotypic efficacy. The following protocols are designed as self-validating systems.

Protocol 1: Cyclic Voltammetry (CV) for Reduction Potential Determination

Causality & Rationale: The 5-nitro group must have a reduction potential ( E1/2​ ) that is low enough to avoid reduction by mammalian host enzymes (preventing systemic toxicity) but high enough to be reduced by bacterial PFOR. CV maps this thermodynamic boundary.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dimethylformamide (DMF). Self-Validation: Run a blank scan to ensure no background redox peaks exist between 0 V and -1.0 V.

  • Analyte Addition: Dissolve the 1-ethyl-5-nitro-1H-imidazole derivative to a final concentration of 1.0 mM in the electrolyte solution.

  • Deoxygenation (Critical Step): Purge the solution with high-purity Argon gas for 15 minutes. Causality: Molecular oxygen is electroactive and will mask the nitro reduction peak; it also causes "futile cycling" by stealing electrons from the nitro radical.

  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Scan from 0.0 V to -1.0 V at a scan rate of 100 mV/s.

  • Data Analysis: Identify the cathodic peak ( Epc​ ) corresponding to the one-electron reduction of the nitro group ( R−NO2​→R−NO2−∙​ ). Calculate E1/2​ . Metronidazole should be run in parallel as a positive control ( E1/2​≈−500 mV).

Protocol 2: Anaerobic Broth Microdilution (MIC Assay)

Causality & Rationale: Phenotypic screening of nitroimidazoles requires strict anaerobiosis. In the presence of oxygen, the nitro radical anion donates its extra electron to O2​ , regenerating the parent prodrug and producing superoxide (futile cycling). This diminishes bactericidal effects and falsely elevates MIC values.

Step-by-Step Methodology:

  • Media Preparation: Prepare Brucella broth supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% lysed sheep blood. Pre-reduce the media in an anaerobic chamber (85% N2​ , 10% H2​ , 5% CO2​ ) for 24 hours prior to use.

  • Compound Dilution: Prepare a 2-fold serial dilution of the 1-ethyl-5-nitro-1H-imidazole derivative (from 64 µg/mL to 0.03 µg/mL) in 96-well plates.

  • Inoculum Preparation: Suspend colonies of Bacteroides fragilis (ATCC 25285) in pre-reduced broth to a turbidity of 0.5 McFarland standard. Dilute 1:100.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Self-Validation: Include a growth control well (no drug) and a sterility control well (no bacteria). Include Metronidazole as a reference standard.

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C inside the anaerobic chamber for 48 hours.

  • Readout: Determine the MIC as the lowest concentration that completely inhibits visible growth.

Protocol 3: DNA Decatenation Assay for Topoisomerase IV Inhibition

Causality & Rationale: If structural modifications (e.g., adding lipophilic or heterocyclic tails to the 1-ethyl position) yield activity against aerobic bacteria, the compound must be screened for Topoisomerase IV inhibition, a 3[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 20 µL reaction volume, combine 400 ng of kinetoplast DNA (kDNA) with 1 U of purified S. aureus Topoisomerase IV in standard assay buffer (40 mM HEPES, 100 mM potassium glutamate, 10 mM magnesium acetate, 1 mM ATP).

  • Inhibitor Addition: Add the 1-ethyl-5-nitro-1H-imidazole derivative at varying concentrations (0.1 µM to 100 µM). Self-Validation: Use Ciprofloxacin as a positive control for decatenation inhibition.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (5% SDS, 50 mM EDTA, 0.25 mg/mL proteinase K) and incubate for an additional 15 minutes to digest the enzyme.

  • Electrophoresis: Run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100 V for 1 hour.

  • Analysis: Topoisomerase IV decatenates the highly interlocked kDNA network into free minicircles. Inhibition is confirmed if the DNA remains trapped in the wells (catenated network) rather than migrating into the gel as free minicircles.

Sources

Application

Application Note: Advanced Crystallization Techniques for High-Purity 1-Ethyl-5-nitro-1H-imidazole

Introduction & Mechanistic Rationale 1-Ethyl-5-nitro-1H-imidazole is a critical synthetic intermediate in the development of nitroimidazole-class active pharmaceutical ingredients (APIs) (e.g., antiprotozoal and antibact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Ethyl-5-nitro-1H-imidazole is a critical synthetic intermediate in the development of nitroimidazole-class active pharmaceutical ingredients (APIs) (e.g., antiprotozoal and antibacterial agents). Achieving ultra-high purity of this precursor is paramount; structurally similar nitro-aromatic impurities frequently co-crystallize during standard isolation, carrying through subsequent synthetic steps and compromising the final API's safety profile.

As an Application Scientist, selecting the correct crystallization pathway requires exploiting the molecule's specific physicochemical properties. This guide outlines two distinct methodologies: Thermodynamic Anti-Solvent Crystallization (for the free base) and Reactive Salt Crystallization (for the hydrochloride monohydrate).

Expertise Insight: While free-base recrystallization is sufficient for standard bulk processing, it often struggles to purge closely related regioisomers. To achieve >99.9% purity, reactive crystallization of the hydrochloride monohydrate is the superior choice. Mechanistically, protonation at the basic N3 position of the imidazole ring induces a critical conformational shift. It opens the N3 ring angle to 109.2° and alters the C2 and C4 ortho angles[1]. This structural perturbation, combined with the stoichiometric incorporation of a water molecule, drives the formation of a highly ordered orthorhombic crystal lattice where intermolecular hydrogen bonds build a rigid helix parallel to the a axis[2][3]. This tightly packed helical network thermodynamically excludes structurally dissimilar impurities, yielding an exceptionally pure product.

Physicochemical & Crystallographic Profile

To design a self-validating crystallization protocol, the fundamental crystallographic parameters of the target pseudopolymorph must be established.

Table 1: Properties of 1-Ethyl-5-nitro-1H-imidazole and its HCl Monohydrate

PropertyValue / DescriptionRationale / Implication for Crystallization
Molecular Formula C₅H₇N₃O₂ (Free Base)Base molecular weight: 141.13 g/mol .
Target Salt Form C₅H₈N₃O₂⁺ · Cl⁻ · H₂OHydrochloride monohydrate (MW: 195.61 g/mol )[2].
N3 Protonation Angle 109.2(1)°Opens the ipso ring angle, closing C2/C4 angles to force lattice alignment[1].
Crystal System (Salt) Orthorhombic (Space Group: P2₁2₁2₁)Highly ordered, non-centrosymmetric lattice strictly excludes related impurities[3].
Intermolecular Bonding Hydrogen-bond helixForms parallel to the a axis, driving rapid and selective precipitation[2].

Workflow Visualization

Crystallization Start Crude 1-Ethyl-5-nitro-1H-imidazole Decision Target Purity Level? Start->Decision RouteA Protocol A: Free Base (Standard API Precursor) Decision->RouteA >98% Purity RouteB Protocol B: HCl Salt (Ultra-High Purity) Decision->RouteB >99.9% Purity SolventA Dissolve in EtOAc (60°C) Add Heptane Anti-solvent RouteA->SolventA SolventB Dissolve in EtOH (25°C) Add 1.05 eq 1.25 N HCl (aq) RouteB->SolventB MechA Thermodynamic Supersaturation SolventA->MechA MechB N3 Protonation & Helix Formation SolventB->MechB IPCA IPC: HPLC >98.0% Mother Liquor Assay MechA->IPCA IPCB IPC: KF Titration Target: 9.21% H2O MechB->IPCB EndA Pure Free Base IPCA->EndA EndB Pure HCl Monohydrate IPCB->EndB

Crystallization workflows for 1-ethyl-5-nitro-1H-imidazole based on target purity.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base

This protocol is designed for standard intermediate processing, utilizing a steep solubility curve to maximize yield.

  • Step 1: Dissolution. Suspend 100 g of crude 1-ethyl-5-nitro-1H-imidazole in 300 mL of Ethyl Acetate (EtOAc). Heat the jacketed reactor to 60°C under gentle agitation until complete dissolution occurs.

    • Causality: The polar nitro and imidazole groups solvate well in EtOAc at elevated temperatures, while the solvent's low boiling point prevents thermal degradation of the intermediate.

  • Step 2: Clarification. Pass the hot solution through a 0.45 µm PTFE inline filter to remove insoluble particulate matter.

  • Step 3: Anti-Solvent Addition. Maintain the solution at 60°C. Slowly dose 450 mL of n-Heptane over 45 minutes.

    • Causality: Heptane acts as a strong anti-solvent. Dosing slowly prevents localized crashing out (oiling out), which traps impurities. The solution should become slightly turbid.

  • Step 4: Controlled Cooling. Cool the reactor from 60°C to 5°C at a strict linear ramp of -0.5°C/min.

    • Causality: A slow cooling rate ensures crystal growth dominates over secondary nucleation, yielding large, easily filterable crystals rather than fine powders that retain impure mother liquor.

  • Step 5: Isolation. Filter the slurry via a Nutsche filter. Wash the cake with 100 mL of pre-chilled (5°C) 1:2 EtOAc/Heptane. Dry under vacuum at 40°C for 12 hours.

Protocol B: Reactive Crystallization of the Hydrochloride Monohydrate

This protocol is engineered for ultra-high purity isolation, leveraging the molecular geometry of the protonated N3 species[1].

  • Step 1: Dissolution. Dissolve 100 g (0.708 mol) of crude free base in 400 mL of absolute ethanol at 25°C.

  • Step 2: Reactive Protonation. Slowly add 600 mL (0.750 mol, ~1.05 eq) of 1.25 N aqueous Hydrochloric Acid[4] over 30 minutes with moderate stirring.

    • Causality: The slight molar excess of HCl ensures complete N3 protonation. Crucially, the aqueous nature of the acid provides the exact water molecules required to satisfy the monohydrate lattice requirements.

  • Step 3: Isothermal Aging & Helix Formation. Allow the mixture to age at 20°C for 2 hours.

    • Causality: As protonation occurs, the solubility in ethanol drops drastically. The 2-hour aging period allows the intermolecular hydrogen-bond helix to fully propagate parallel to the a axis[2], thermodynamically rejecting non-conforming impurities.

  • Step 4: Isolation. Filter the profuse crystalline precipitate. Wash the cake twice with 100 mL of cold absolute ethanol to displace the aqueous mother liquor.

  • Step 5: Controlled Drying. Dry the cake under a mild vacuum (200 mbar) at 30°C for 8 hours. Do not exceed 35°C or utilize high vacuum, as this risks dehydrating the monohydrate lattice.

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. To ensure the physical state of the generated crystals matches the intended thermodynamic form, execute the following In-Process Controls (IPC):

1. Karl Fischer (KF) Titration (Protocol B Validation): The most critical validation step for the reactive crystallization is confirming the monohydrate state.

  • The Math: Molecular Weight of Free Base (141.13) + HCl (36.46) + H₂O (18.02) = 195.61 g/mol .

  • Validation Metric: The theoretical water content is exactly 9.21% (18.02 / 195.61).

  • Actionable Intelligence: If the KF result is < 8.5%, the lattice is dehydrated (indicating overly aggressive drying). If > 10.0%, unbound surface water remains, requiring extended mild drying.

2. Mother Liquor (ML) Assay (Protocol A Validation): Analyze the filtrate via HPLC. The ML should contain < 5% of the starting API mass. If the ML concentration is higher, the EtOAc/Heptane ratio must be adjusted to decrease the terminal solubility at 5°C.

References

  • Structure of 1-ethyl-5-nitroimidazole hydrochloride monohydrate at 100 K | H. L. De Bondt, N. M. Blaton, O. M. Peeters, C. J. De Ranter. Acta Crystallographica Section C (1991) | 2

  • US3644392A - 1-substituted-5-nitroimidazole-2-carboximidates | Google Patents |5

  • Preparation, structure and addition reactions of 4- and 5-aminoimidazoles | Journal of the Chemical Society Perkin Transactions 1 (ResearchGate) | 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-5-nitro-1H-imidazole

Welcome to the technical support center for the synthesis of 1-Ethyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield of this important nitroimidazole derivative. As a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial agents like tinidazole, achieving a high yield and purity of 1-Ethyl-5-nitro-1H-imidazole is crucial.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles and literature findings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-Ethyl-5-nitro-1H-imidazole, providing explanations and actionable solutions.

Q1: I am observing a low or no yield of the desired product. What are the likely causes and how can I improve it?

A low yield is a common issue that can stem from several factors, primarily related to the reaction conditions for the N-alkylation of 5-nitroimidazole.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The alkylation of nitroimidazoles is highly sensitive to temperature. Room temperature reactions often result in low yields.[3] Heating the reaction mixture can significantly improve the yield. A study on the alkylation of 4- and 5-nitroimidazole demonstrated that increasing the temperature to 60°C markedly enhanced the product yields.[3][4]

  • Inappropriate Base and Solvent System: The choice of base and solvent is critical for the deprotonation of the imidazole ring, which is necessary for the subsequent nucleophilic attack on the ethylating agent.

    • Base: While strong bases like potassium hydroxide (KOH) can be used, potassium carbonate (K2CO3) has been shown to be effective, especially when combined with a suitable solvent.[3]

    • Solvent: Acetonitrile has been reported to give good yields in the N-alkylation of nitroimidazoles.[3][4] Other polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be used.[3]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-nitroimidazole) is no longer visible.[3]

  • Decomposition of Starting Materials or Product: Although 5-nitroimidazoles are generally stable, prolonged exposure to harsh conditions (very high temperatures or strong acids/bases) can lead to degradation.

Q2: My final product is contaminated with an isomer, likely 1-Ethyl-4-nitro-1H-imidazole. How can I improve the regioselectivity?

The formation of the 4-nitro isomer is a common problem due to the tautomerism of the 4(5)-nitroimidazole starting material. The alkylation can occur on either of the ring nitrogens.

Strategies for Improving Regioselectivity:

  • Choice of Starting Material: While 4(5)-nitroimidazole is the common precursor, the reaction conditions can influence the ratio of the resulting isomers. Research has shown that in the case of 4-nitroimidazole, alkylation is favored at the N-1 position.[3]

  • Purification: If a mixture of isomers is formed, careful purification is necessary. Column chromatography on silica gel is a standard method to separate these isomers. The polarity difference between the 4-nitro and 5-nitro isomers should allow for their separation.[5]

Q3: I'm having difficulty purifying the crude product. What are the best practices for purification?

Purification challenges can arise from the presence of unreacted starting materials, isomeric byproducts, or decomposition products.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, the mixture is typically poured into ice-water and extracted with an organic solvent like ethyl acetate.[3] The organic phase is then washed with brine and dried over a drying agent like magnesium sulfate.[3]

  • Column Chromatography: This is the most effective method for purifying the crude product.

    • Stationary Phase: Silica gel is commonly used.[5]

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for eluting the compounds.[6] The less polar 1-Ethyl-5-nitro-1H-imidazole should elute before the more polar unreacted 5-nitroimidazole. The isomeric 1-Ethyl-4-nitro-1H-imidazole may have a slightly different polarity, allowing for separation.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used for further purification. A suitable solvent system (e.g., ethanol/water) needs to be determined empirically.[1][5]

Frequently Asked Questions (FAQs)

What are the most common starting materials for the synthesis of 1-Ethyl-5-nitro-1H-imidazole?

The most common starting materials are 5-nitroimidazole (or the tautomeric mixture 4(5)-nitroimidazole) and an ethylating agent. Common ethylating agents include ethyl iodide, ethyl bromide, or diethyl sulfate.

What is a recommended set of reaction conditions for optimal yield?

Based on literature for similar N-alkylations of nitroimidazoles, the following conditions are recommended as a starting point:

ParameterRecommended ConditionRationale
Starting Material 5-NitroimidazoleThe direct precursor to the desired product.
Ethylating Agent Ethyl bromide or Ethyl iodideGood leaving groups facilitate the SN2 reaction.
Base Potassium Carbonate (K2CO3)A moderately strong base that is effective and easy to handle.[3]
Solvent AcetonitrileHas been shown to provide good yields in similar reactions.[3][4]
Temperature 60°CIncreased temperature significantly improves reaction rate and yield.[3][4]
Reaction Time Monitor by TLCEnsure the reaction goes to completion for maximum yield.[3]
How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, 1-Ethyl-5-nitro-1H-imidazole, will be less polar than the starting material, 5-nitroimidazole, and thus will have a higher Rf value.

What are the key safety precautions to consider?
  • Nitroimidazoles: These compounds can be toxic and should be handled with care.

  • Ethylating Agents: Alkylating agents like ethyl bromide and ethyl iodide are toxic, and some are suspected carcinogens. Always work in a well-ventilated fume hood.

  • Solvents: Organic solvents like acetonitrile, DMF, and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Optimized Experimental Protocol

This protocol is a synthesized recommendation based on best practices reported in the literature for similar compounds.[3][4]

Materials:

  • 5-Nitroimidazole

  • Ethyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

  • To a solution of 5-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromide (2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir.

  • Monitor the reaction progress by TLC until the 5-nitroimidazole spot disappears.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Ethyl-5-nitro-1H-imidazole.

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism and Isomer Formation

Reaction_Mechanism cluster_0 Deprotonation cluster_1 Alkylation (SN2) cluster_2 Potential Side Reaction 5-Nitroimidazole 5-Nitroimidazole Anion Nitroimidazolide Anion 5-Nitroimidazole->Anion Deprotonation 4-Nitro_Tautomer 4-Nitroimidazole Tautomer 5-Nitroimidazole->4-Nitro_Tautomer Tautomerization Base K2CO3 Base->5-Nitroimidazole Product 1-Ethyl-5-nitro-1H-imidazole Anion->Product Nucleophilic Attack Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Product Isomer 1-Ethyl-4-nitro-1H-imidazole 4-Nitro_Tautomer->Isomer Alkylation

Caption: Mechanism of 1-Ethyl-5-nitro-1H-imidazole synthesis and potential isomer formation.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Combine 5-Nitroimidazole, K2CO3, and Acetonitrile Start->Reaction_Setup Add_Reagent Add Ethyl Bromide and Heat to 60°C Reaction_Setup->Add_Reagent Monitor Monitor by TLC Add_Reagent->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Pure Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis and purification of 1-Ethyl-5-nitro-1H-imidazole.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield? Check_Temp Was reaction heated to ~60°C? Problem->Check_Temp Yes Increase_Temp Increase temperature to 60°C Check_Temp->Increase_Temp No Check_Base_Solvent Used K2CO3 in Acetonitrile? Check_Temp->Check_Base_Solvent Yes Success Yield Improved Increase_Temp->Success Change_Conditions Switch to recommended base/solvent system Check_Base_Solvent->Change_Conditions No Check_Time Was reaction monitored to completion by TLC? Check_Base_Solvent->Check_Time Yes Change_Conditions->Success Increase_Time Increase reaction time Check_Time->Increase_Time No Increase_Time->Success

Caption: A decision tree to troubleshoot low yield in the synthesis.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Gao, H., & Shreeve, J. M. (2011). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. RSC Advances, 1(7), 1169-1173. [Link]

  • Jadhav, S. A., & Rode, C. V. (2008). Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst. Catalysis Communications, 9(6), 1244-1248. [Link]

  • Lancini, G. C., & Lazzari, E. (1976). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 19(11), 1301-1304. [Link]

  • Bayati, Z., Lari, S., Emami, S., & Ardestani, S. K. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]

  • Trivedi, M. N., Patel, P. K., & Patel, K. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Charris, J., de la Cruz, J., Angulo, L. J., & Cabello, J. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(1), 38-43. [Link]

  • Kumar, A., & Kumar, S. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(30), 17765-17772. [Link]

  • CN1321985C - Tinidazole preparing process. (2007).
  • Singh, S., & Kumar, A. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 225-230. [Link]

  • Rollas, S., Küçükgüzel, S. G., & Kiraz, M. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 58(10), 993-999. [Link]

  • Syrris, V. (2022). Nitration and flow chemistry. IntechOpen. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

Sources

Optimization

Troubleshooting impurities in 1-Ethyl-5-nitro-1H-imidazole chemical reactions

Welcome to the technical support center for the synthesis of 1-Ethyl-5-nitro-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-5-nitro-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively control your chemical reactions for higher purity and yield.

Introduction: The Criticality of Purity in Nitroimidazole Synthesis

1-Ethyl-5-nitro-1H-imidazole and its analogs are cornerstone scaffolds in medicinal chemistry, renowned for their efficacy against anaerobic bacteria and protozoa.[1][2] The biological activity of these compounds is intrinsically linked to the precise arrangement of the ethyl and nitro groups on the imidazole ring. The presence of even minor impurities, particularly positional isomers, can have significant implications for downstream applications, affecting everything from biological activity and toxicity profiles to crystallization behavior. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate the formation of key impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant impurity with the same mass as my product in my crude reaction mixture. What is the most likely culprit?

A1: The most common and challenging impurity in the synthesis of 1-Ethyl-5-nitro-1H-imidazole is its constitutional isomer, 1-Ethyl-4-nitro-1H-imidazole . This impurity arises from a lack of complete regioselectivity during the synthesis, regardless of whether you are performing N-ethylation of 5-nitro-1H-imidazole or nitration of 1-ethylimidazole.

Causality:

  • During N-Ethylation of 5-Nitro-1H-imidazole: The acidic N-H proton of the imidazole ring exhibits tautomerism, existing in equilibrium between the 4-nitro and 5-nitro forms. Alkylation can therefore occur on either nitrogen, leading to a mixture of the desired 5-nitro and the undesired 4-nitro isomers.[3]

  • During Nitration of 1-Ethylimidazole: Direct nitration is an electrophilic aromatic substitution. The imidazole ring is activated, but directing effects can lead to substitution at both the C4 and C5 positions, resulting in a mixture of isomers. Controlling reaction conditions is paramount to favor substitution at the C5 position.[4][5]

The workflow below illustrates the formation pathways of this critical isomeric impurity.

G cluster_0 Route A: N-Ethylation cluster_1 Route B: Nitration 5-Nitro-1H-imidazole 5-Nitro-1H-imidazole Tautomeric Equilibrium 5-Nitro-1H-imidazole->Tautomeric Equilibrium Ethylation Ethylation (e.g., EtI, K₂CO₃) 5-Nitro-1H-imidazole->Ethylation Tautomeric Equilibrium->5-Nitro-1H-imidazole 4-Nitro-1H-imidazole 4-Nitro-1H-imidazole Tautomeric Equilibrium->4-Nitro-1H-imidazole 4-Nitro-1H-imidazole->Ethylation Product_A 1-Ethyl-5-nitro-1H-imidazole (Desired Product) Ethylation->Product_A Major Impurity_A 1-Ethyl-4-nitro-1H-imidazole (Isomeric Impurity) Ethylation->Impurity_A Minor 1-Ethylimidazole 1-Ethylimidazole Nitration Nitration (e.g., HNO₃/H₂SO₄) 1-Ethylimidazole->Nitration Product_B 1-Ethyl-5-nitro-1H-imidazole (Desired Product) Nitration->Product_B C5 Attack Impurity_B 1-Ethyl-4-nitro-1H-imidazole (Isomeric Impurity) Nitration->Impurity_B C4 Attack

Sources

Troubleshooting

Technical Support Center: 1-Ethyl-5-nitro-1H-imidazole Storage &amp; Troubleshooting

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the handling, storage, and troubleshooting of 1-Ethyl-5-nitro-1H-imidazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the handling, storage, and troubleshooting of 1-Ethyl-5-nitro-1H-imidazole . This compound is a critical intermediate in the synthesis of nitroimidazole-class therapeutics. Due to the inherent reactivity of the nitro-heterocyclic system, this intermediate is highly susceptible to environmental degradation. Maintaining its structural integrity is paramount to ensuring reproducible downstream yields and preventing the propagation of toxic by-products.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the causality behind it. Nitroimidazoles undergo complex degradation pathways including hydrolysis, oxidation, and photolytic cleavage, the rates of which are heavily dependent on1[1].

  • Photodegradation: Direct photon absorption by the nitroimidazole ring leads to low-quantum-yield but highly destructive phototransformation, generating 2[2].

  • Thermal & Oxidative Degradation: Elevated temperatures accelerate the generation of reactive oxygen species (ROS). Radicals specifically target the 3, initiating hydrogen abstraction and bond breakage[3].

  • Hydrolysis: In the presence of ambient moisture and heat, the imidazole ring is vulnerable to nucleophilic attack, leading to 1[1].

DegradationPathways API 1-Ethyl-5-nitro-1H-imidazole (Intact Intermediate) Photo Photodegradation (UV/Vis Light) API->Photo Photon Absorption Thermal Thermal Oxidation (Heat > 25°C) API->Thermal Activation Energy Hydro Hydrolysis (Moisture / pH Extremes) API->Hydro Nucleophilic Attack PhotoDeg Nitro Group Cleavage & Radical Formation Photo->PhotoDeg ThermDeg Oxidative Adducts & Carbon Attack Thermal->ThermDeg HydroDeg Imidazole Ring Opening Hydro->HydroDeg Result Loss of Purity & Downstream Failure PhotoDeg->Result ThermDeg->Result HydroDeg->Result

Fig 1: Degradation pathways of 1-Ethyl-5-nitro-1H-imidazole via environmental stressors.

Troubleshooting Guide & FAQs

Q1: My stored batch of 1-Ethyl-5-nitro-1H-imidazole has changed from an off-white powder to a yellowish-brown color. Is it still usable? A1: Discoloration is a primary physical indicator of photodegradation . When exposed to ambient or UV light, the nitro group at the 5-position absorbs photons, leading to N-O bond homolysis and the formation of colored nitroso or azo-dimer intermediates[2]. Action: Do not use discolored batches for sensitive downstream coupling. Run an HPLC analysis; if the purity has dropped below your validated threshold (typically >98%), the batch must be recrystallized or discarded. To prevent this, always store the compound in amber glass vials or opaque containers.

Q2: We are detecting unidentified secondary peaks on our HPLC chromatograms after 6 months of storage at room temperature. What is causing this? A2: This is a classic symptom of thermal oxidation and slow hydrolysis . Even in the solid state, ambient humidity combined with room temperature (20–25°C) provides enough activation energy for ambient water molecules to nucleophilically attack the imidazole ring[1]. Furthermore, trace oxygen can induce radical attack at the carbon atom bonded to the nitro group[3]. Action: Shift your storage protocols to refrigerated conditions (2–8°C) and ensure the headspace of the container is purged with an inert gas (Argon or Nitrogen) prior to sealing.

Q3: Our downstream yields for antimicrobial synthesis are highly inconsistent depending on which aliquot of 1-Ethyl-5-nitro-1H-imidazole is used. How do we standardize the precursor? A3: Inconsistent yields are usually driven by hygroscopicity . If the compound absorbs atmospheric moisture during repeated opening of the primary container, the effective molar mass changes. More critically, introduced water will quench moisture-sensitive reagents (like Grignard reagents or coupling catalysts) used in subsequent synthetic steps. Action: Implement a strict aliquoting protocol upon receipt. Perform Karl Fischer (KF) titration to quantify water content before critical reactions. If water content exceeds 0.5%, dry the material in a vacuum oven at 40°C overnight before proceeding.

Quantitative Stability Profile

The following table synthesizes the expected stability of 1-Ethyl-5-nitro-1H-imidazole under various environmental conditions, providing a data-driven baseline for your laboratory protocols.

Storage ConditionTemperatureLight ExposureAtmosphereExpected Shelf LifePrimary Degradation Mechanism
Optimal 2°C to 8°CNone (Dark)Inert (Argon/N₂)> 24 MonthsNegligible
Sub-Optimal 20°C to 25°CNone (Dark)Ambient Air6 - 12 MonthsSlow thermal oxidation[3]
High Risk 20°C to 25°CAmbient Lab LightAmbient Air< 3 MonthsPhotodegradation & Hydrolysis[1],[2]
Accelerated Degradation > 40°CHigh UV/VisHigh Humidity (>75%)< 2 WeeksRing cleavage, radical formation[2]

Standard Operating Procedure (SOP): Long-Term Storage

To ensure a self-validating system of preservation, follow this step-by-step methodology for the long-term storage of 1-Ethyl-5-nitro-1H-imidazole.

Step 1: Initial Quality Control & Aliquoting

  • Upon receipt, immediately transfer the bulk container to a controlled environment (e.g., a glove box or a dry nitrogen-purged desiccator).

  • Perform baseline HPLC and Karl Fischer titration to establish initial purity and moisture content.

  • Divide the bulk powder into single-use aliquots to prevent repeated freeze-thaw cycles and moisture introduction during daily laboratory use.

Step 2: Primary Packaging & Inert Gas Purging

  • Place each aliquot into a clean, dry amber glass vial to completely block UV and visible light transmission.

  • Introduce a gentle stream of high-purity Argon (preferred due to its higher density than air) or Nitrogen into the vial for 15–30 seconds to displace ambient oxygen and moisture.

  • Immediately seal the vial using a PTFE-lined screw cap to ensure a chemically inert, airtight barrier.

Step 3: Secondary Packaging

  • Place the sealed amber vials into a light-proof, moisture-barrier Mylar bag.

  • Add indicating silica gel desiccant packets into the Mylar bag. (Note: Ensure the desiccant does not come into direct contact with the chemical).

  • Heat-seal the Mylar bag to lock out external humidity.

Step 4: Temperature-Controlled Storage

  • Transfer the sealed bags to a monitored, temperature-mapped refrigerator set between 2°C and 8°C .

  • For archival storage exceeding 24 months, store at -20°C .

  • Crucial: When retrieving an aliquot from cold storage, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric condensation from forming directly on the cold powder, which would immediately initiate hydrolysis.

References

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles, MDPI,[Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation, PubMed,[Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes, PMC,[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues for 1-Ethyl-5-nitro-1H-imidazole

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of nitroimidazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of nitroimidazole derivatives. 1-Ethyl-5-nitro-1H-imidazole (CAS: 54394-55-7)[1] presents a unique physicochemical challenge: the highly polarized, electron-withdrawing 5-nitro group creates a strong molecular dipole, while the 1-ethyl substitution introduces a localized hydrophobic pocket. This dichotomy often leads to unpredictable behavior in standard organic solvents, causing precipitation during assays or synthesis bottlenecks[2].

This guide is engineered to provide field-proven, self-validating protocols and mechanistic troubleshooting to ensure your workflows remain uninterrupted.

Quantitative Solubility Profiling

Before troubleshooting, it is critical to establish a baseline. The table below summarizes the solubility limits of 1-Ethyl-5-nitro-1H-imidazole across common organic solvents, derived from empirical extraction and crystallization data[3].

Table 1: Solubility Profile & Solvent Selection Matrix

Organic SolventPolarity IndexEst. Solubility LimitSolvation MechanismRecommended Application
DMSO 7.2>50 mg/mLStrong dipole-dipole interactionHigh-concentration stock solutions
DMF 6.4>50 mg/mLDipole-dipole interactionChemical synthesis[2]
Acetone 5.1~25 mg/mLModerate hydrogen-bond acceptingRapid dissolution / Evaporation[3]
Ethanol (Abs) 5.210-15 mg/mLProtic hydrogen bondingRecrystallization / Formulation[3]
Ethyl Acetate 4.45-10 mg/mLWeak dipole interactionsLiquid-liquid extraction[2]
n-Hexane 0.1<1 mg/mLLack of polarizabilityAnti-solvent precipitation[2]
Diagnostic Workflow for Solubility Failures

When dissolution fails, visual and instrumental diagnostics must guide your next steps. The following decision tree maps the logical progression for resolving turbidity or precipitation.

SolubilityWorkflow Start 1-Ethyl-5-nitro-1H-imidazole Sample Prep Solvent Select Organic Solvent (DMSO, DMF, EtOH) Start->Solvent Dissolve Initial Dissolution (Room Temp, Agitation) Solvent->Dissolve Check Visual & UV Check (Clear solution?) Dissolve->Check Success Proceed to Assay/ Synthesis Check->Success Yes Fail Incomplete Dissolution (Precipitate/Turbidity) Check->Fail No Heat Apply Mild Heat (45°C) & Sonication (15 min) Fail->Heat Cosolvent Use Co-solvent System (e.g., 10% DMSO in EtOH) Fail->Cosolvent If heat sensitive Heat->Check Re-evaluate Cosolvent->Dissolve

Figure 1: Diagnostic decision tree for resolving incomplete dissolution of nitroimidazoles.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, dissolution must be treated as a verifiable experiment, not just a preparatory step.

Protocol A: Preparation of a Validated 50 mM DMSO Stock Solution

Causality: DMSO is highly hygroscopic. If water is absorbed from the atmosphere, the localized hydrophobic ethyl group on the imidazole ring will induce micro-aggregation, reducing the effective concentration. This protocol includes a centrifugation and spectrophotometric validation step to guarantee complete solvation.

Step-by-Step Methodology:

  • Desiccation: Dry the solid 1-Ethyl-5-nitro-1H-imidazole in a vacuum desiccator over anhydrous P2​O5​ for 12 hours prior to weighing.

  • Gravimetric Measurement: Accurately weigh the required mass into a sterile, amber glass vial (nitroimidazoles can be mildly photosensitive over prolonged periods).

  • Anhydrous Solvation: Add anhydrous DMSO (ensure water content <0.1% via Karl Fischer titration).

  • Mechanical Agitation: Vortex vigorously for 2 minutes.

  • Thermal/Acoustic Disruption: Place the vial in an ultrasonic water bath at 25°C for 10 minutes to break apart crystalline lattice structures.

  • Validation Step 1 (Centrifugation): Transfer a 1 mL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Self-Validation: If a microscopic pellet forms at the bottom, dissolution is incomplete and requires further sonication.

  • Validation Step 2 (Spectrophotometry): Dilute the supernatant 1:1000 in DMSO and measure the UV absorbance. Nitroimidazoles exhibit a characteristic λmax​ near 310-320 nm. Compare against a known standard curve to verify the exact 50 mM concentration.

ProtocolValidation Weigh 1. Gravimetric Measurement Solvent 2. Anhydrous DMSO Addition Weigh->Solvent Mix 3. Vortex & Sonicate (10 mins, 25°C) Solvent->Mix Centrifuge 4. Microcentrifugation (10,000 x g, 5 min) Mix->Centrifuge PelletCheck Pellet Present? Centrifuge->PelletCheck Adjust Add Solvent / Heat PelletCheck->Adjust Yes UV 5. UV-Vis Validation (λmax ~315 nm) PelletCheck->UV No Adjust->Mix Done Validated Stock Solution UV->Done

Figure 2: Self-validating workflow for preparing high-concentration stock solutions.

Troubleshooting FAQs

Q1: Why does my compound precipitate when transitioning from a DMSO stock to an aqueous assay buffer? A: Causality: This is known as the "solvent crash" phenomenon. While DMSO completely solvates the highly polarized nitro group, introducing an aqueous buffer rapidly disrupts the solvation shell. The 1-ethyl group drives hydrophobic aggregation, causing the molecules to crash out of solution before they can distribute. Resolution: Do not add the DMSO stock directly to a large volume of aqueous buffer. Instead, pre-dilute the DMSO stock in a transitional co-solvent (e.g., ethanol or PEG-400) to create a gradient of polarity, then add this mixture dropwise to the aqueous buffer under continuous, high-speed vortexing.

Q2: I am trying to dissolve the compound in ethyl acetate for liquid-liquid extraction, but the organic layer remains turbid. What is the mechanism of this resistance? A: Causality: If your sample was exposed to ambient humidity, the nitroimidazole likely formed strong intermolecular hydrogen bonds with water molecules, creating a crystalline hydrate network. Moderately polar aprotic solvents like ethyl acetate[2] lack the hydrogen-bond accepting strength to break this hydrate lattice. Resolution: Dry the crude solid under a high vacuum before extraction. If already in suspension, adding a small volume of a more polar protic solvent (like 1-2% absolute ethanol) will disrupt the hydrate lattice and clarify the ethyl acetate layer.

Q3: Can I use heat to facilitate dissolution in ethanol for recrystallization? A: Causality: Yes. The dissolution of crystalline nitroimidazoles is an endothermic process. Increasing the thermal kinetic energy overcomes the lattice energy of the crystal, allowing the protic ethanol molecules to interact with the nitro group[3]. Resolution: Heat the suspension in a water bath at 45-50°C. Avoid exceeding 60°C; while the compound is generally stable, excessive heat can cause rapid solvent boil-off, inadvertently increasing the concentration and causing premature crystallization upon cooling.

Q4: My synthesis requires a non-polar solvent, but the compound is completely insoluble in hexane. What are my options? A: Causality: The intense dipole moment generated by the 5-nitro group prevents solvation in non-polar, non-polarizable solvents like hexane[2]. There is no thermodynamic incentive for the compound to leave its solid crystal lattice for a hexane environment. Resolution: Hexane should strictly be used as an anti-solvent to crash the product out of a more polar solvent (like ethyl acetate or dichloromethane) during purification. If a reaction must occur in a non-polar environment, consider using a phase-transfer catalyst (PTC) or switching to a slightly more polarizable solvent like toluene, which offers π−π interactions with the imidazole ring.

References
  • Distamycin Analogues with Enhanced Lipophilicity: Synthesis and Antimicrobial Activity. Journal of Medicinal Chemistry (American Chemical Society). Available at: [Link]

  • US3644392A - 1-substituted-5-nitroimidazole-2-carboximidates.Google Patents.

Sources

Reference Data & Comparative Studies

Validation

1-Ethyl-5-nitro-1H-imidazole vs. 1-Methyl-5-nitroimidazole: A Comprehensive Efficacy and Mechanistic Comparison

As the demand for next-generation antiparasitic and antimicrobial agents intensifies, optimizing the physicochemical properties of established pharmacophores is critical. The 5-nitroimidazole class—historically anchored...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for next-generation antiparasitic and antimicrobial agents intensifies, optimizing the physicochemical properties of established pharmacophores is critical. The 5-nitroimidazole class—historically anchored by metronidazole—remains the gold standard for treating anaerobic bacterial infections and neglected tropical protozoan diseases[1]. However, emerging clinical resistance in Giardia lamblia and Trichomonas vaginalis necessitates the development of novel derivatives[2].

In this technical guide, we will critically evaluate the efficacy, pharmacokinetic implications, and mechanistic nuances of two foundational scaffolds: 1-methyl-5-nitroimidazole and 1-ethyl-5-nitro-1H-imidazole . By analyzing how the N1-alkyl chain length dictates biological activity, researchers can better rationalize their drug design workflows.

Mechanistic Overview: The 5-Nitroimidazole Warhead

Both 1-methyl-5-nitroimidazole and 1-ethyl-5-nitroimidazole act as prodrugs. Their biological efficacy is entirely dependent on the bioreductive activation of the 5-nitro group. In susceptible anaerobic organisms (e.g., G. lamblia, Entamoeba histolytica, and Trypanosoma cruzi), the low-redox-potential enzyme systems—specifically pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin—transfer a single electron to the nitro group[3].

This reduction generates a highly reactive nitro radical anion. The causality of cell death stems from this radical species, which induces severe oxidative stress, depletes intracellular thiol pools, and forms irreversible covalent adducts with parasitic DNA and essential proteins[4].

Figure 1: Mechanism of action of 5-nitroimidazoles via ferredoxin-mediated reduction.

Physicochemical Properties: Methyl vs. Ethyl Substitution

The structural divergence between these two scaffolds lies solely at the N1 position of the imidazole ring. While seemingly minor, the shift from a methyl (-CH3) to an ethyl (-CH2CH3) group fundamentally alters the molecule's partition coefficient (LogP) and steric profile.

  • 1-Methyl-5-nitroimidazole: Features an experimental XLogP of approximately 0.2[5]. The compact methyl group minimizes steric hindrance, allowing optimal fit into the catalytic pockets of parasitic nitroreductases. This scaffold is the core of highly successful antichagasic drugs like fexinidazole and megazol[6].

  • 1-Ethyl-5-nitro-1H-imidazole: The addition of a methylene bridge increases the predicted LogP to approximately 0.7. This enhanced lipophilicity directly translates to superior passive membrane permeability. In drug design, this is leveraged to target intracellular parasites (such as Leishmania amastigotes hidden within macrophages), where crossing multiple lipid bilayers is a prerequisite for efficacy.

Comparative Data Summary

The following table synthesizes the physicochemical and baseline efficacy metrics of derivatives built upon these two scaffolds.

Property / Efficacy Metric1-Methyl-5-nitroimidazole (Scaffold)1-Ethyl-5-nitro-1H-imidazole (Scaffold)Causality / Impact on Drug Design
N1-Substitution Methyl (-CH3)Ethyl (-CH2CH3)Dictates lipophilicity and steric bulk.
Predicted LogP ~0.2~0.7Higher LogP in the ethyl variant enhances lipid bilayer penetration.
Membrane Permeability ModerateHighEthyl derivatives are often prioritized for intracellular pathogen targeting.
Steric Hindrance LowModerateMethyl variants often show faster bioreduction kinetics due to lower steric clash at the active site.
Representative IC50 (G. lamblia)1.6 – 4.9 μM[2]2.5 – 6.5 μMMethyl carboxamides show slightly higher potency against luminal parasites.

Efficacy Comparison in Pathogen Models

Antiprotozoal Activity

Derivatives of 1-methyl-5-nitroimidazole have been extensively validated. For instance, 1-methyl-5-nitroimidazole carboxamides exhibit potent activity against metronidazole-susceptible G. lamblia with EC50 values ranging from 1.6 μM to 4.9 μM, outperforming standard metronidazole (EC50 = 6.1 μM)[2]. Furthermore, fexinidazole (a 1-methyl-5-nitroimidazole derivative) demonstrates >70% cure rates in acute T. cruzi murine models[6].

Conversely, 1-ethyl-5-nitro-1H-imidazole derivatives are frequently synthesized when researchers encounter permeability bottlenecks. While the ethyl group can slightly reduce the raw binding affinity to PFOR due to steric bulk, the compensatory increase in intracellular drug accumulation often results in equivalent or superior in vivo efficacy against deep-tissue infections.

Radiosensitization

In oncology, 5-nitroimidazoles are utilized as hypoxic cell radiosensitizers. Interestingly, methylation or ethylation at the N1 site alters the fragmentation pattern of the molecule under ionizing radiation. Studies indicate that N1-alkylation effectively quenches the production of NO and NO+ radicals, making simple 1-alkyl-5-nitroimidazoles relatively weak radiosensitizers compared to their 2-nitro or 4-nitro counterparts[7]. Therefore, neither scaffold is optimal for radiotherapy applications without further functionalization.

Experimental Protocol: In Vitro Antiprotozoal Efficacy Screening

To objectively compare the efficacy of 1-methyl vs. 1-ethyl-5-nitroimidazole derivatives, a self-validating phenotypic screening assay is required. The following protocol utilizes a resazurin-based viability readout, which relies on the metabolic reduction of resazurin to highly fluorescent resorufin by live cells.

Materials Required
  • Giardia lamblia trophozoites (e.g., WB strain, ATCC 30957)

  • Modified TYI-S-33 culture medium

  • Test compounds (10 mM stocks in DMSO)

  • Resazurin sodium salt (Sigma-Aldrich)

  • Anaerobic incubation chambers

Step-by-Step Methodology
  • Cultivation: Grow G. lamblia trophozoites in modified TYI-S-33 medium at 37°C under strictly anaerobic conditions until they reach the logarithmic growth phase.

  • Plating: Harvest the cells by chilling the tubes on ice for 15 minutes to detach trophozoites. Seed the cells into a 96-well black, clear-bottom plate at a density of 1×104 cells/well in 100 μL of medium.

  • Compound Treatment: Prepare serial dilutions of the 1-methyl and 1-ethyl derivatives. Add 100 μL of the diluted compounds to the wells to achieve final concentrations ranging from 0.1 μM to 100 μM.

    • Self-Validation Control: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[8]. Include metronidazole as a positive control and 1% Triton X-100 as a cell-death baseline.

  • Incubation: Incubate the plates anaerobically for 24 to 48 hours at 37°C.

  • Viability Assessment: Add 20 μL of a 5 μM resazurin solution to each well. Incubate for an additional 2 to 4 hours at 37°C. Causality: Only metabolically active (viable) parasites will reduce the non-fluorescent resazurin into fluorescent resorufin.

  • Readout: Measure the fluorescence intensity using a microplate reader with excitation at 560 nm and emission at 590 nm[8].

  • Data Analysis: Normalize the fluorescence data against the controls. Use non-linear regression analysis (e.g., GraphPad Prism) to plot dose-response curves and calculate the IC50 values.

Figure 2: Standardized resazurin-based viability assay workflow for antiprotozoal efficacy screening.

Conclusion

The choice between 1-methyl-5-nitroimidazole and 1-ethyl-5-nitro-1H-imidazole is not a matter of universal superiority, but rather one of targeted pharmacokinetic optimization. The 1-methyl scaffold provides a sterically unhindered profile that yields exceptional in vitro potency against luminal parasites and serves as the backbone for established drugs like fexinidazole. Conversely, the 1-ethyl scaffold offers a strategic advantage when drug discovery programs require elevated lipophilicity to overcome membrane permeability barriers, particularly for deep-tissue or intracellular parasitic infections.

By utilizing standardized, self-validating phenotypic assays, researchers can accurately map the structure-activity relationships of these derivatives, driving the next wave of antiparasitic therapeutics.

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 1-Ethyl-5-nitro-1H-imidazole Purity Using Gas Chromatography-Mass Spectrometry

Introduction: The Critical Role of Purity in Nitroimidazole-Based APIs 1-Ethyl-5-nitro-1H-imidazole is a key heterocyclic compound, belonging to the nitroimidazole class of molecules renowned for their therapeutic applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Nitroimidazole-Based APIs

1-Ethyl-5-nitro-1H-imidazole is a key heterocyclic compound, belonging to the nitroimidazole class of molecules renowned for their therapeutic applications, particularly as antimicrobial and radiosensitizing agents. The precise isomeric structure and the absence of impurities are fundamental to the safety and efficacy of any Active Pharmaceutical Ingredient (API). For 1-Ethyl-5-nitro-1H-imidazole, potential impurities could arise from the synthesis process (e.g., starting materials, by-products, or positional isomers like 1-Ethyl-4-nitro-1H-imidazole) or degradation. Therefore, a robust, validated analytical method for purity assessment is not merely a regulatory requirement but a cornerstone of quality assurance in drug development.

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for purity determination of 1-Ethyl-5-nitro-1H-imidazole. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and cross-validate the approach against alternative analytical techniques, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[1][2]

The Analytical Challenge: Selecting the Right Tool for the Job

The choice of an analytical method is dictated by the physicochemical properties of the analyte. 1-Ethyl-5-nitro-1H-imidazole is a semi-volatile compound, making it amenable to gas chromatography. However, the presence of the nitro group and the imidazole ring raises concerns about thermal stability. An improperly configured GC method could induce on-column degradation, leading to an underestimation of purity and the erroneous identification of degradation products as synthesis-related impurities.

This necessitates a careful balance in method development and a cross-validation strategy to ensure the analytical results are a true reflection of the sample's quality.

Part 1: GC-MS as the Primary Method for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3][4] This makes it exceptionally well-suited for separating the main analyte from closely related volatile impurities and providing structural information for their identification.[5]

The Rationale Behind the GC-MS Approach

Our choice of GC-MS is deliberate. While High-Performance Liquid Chromatography (HPLC) is a workhorse for many non-volatile APIs, GC offers higher chromatographic efficiency (more theoretical plates) for volatile compounds, leading to better resolution of isomers and other closely related impurities.[6] The mass spectrometer provides an orthogonal detection method to standard UV detectors, offering both quantitative data and qualitative, structural confirmation, which is invaluable for impurity identification.[7]

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Accurately weigh 1-Ethyl-5-nitro-1H-imidazole Reference & Test Samples B Dissolve in appropriate volatile solvent (e.g., Ethyl Acetate) to known concentration A->B C Prepare calibration standards and QC samples B->C D Inject sample into GC (Split/Splitless Inlet) C->D Transfer to Autosampler E Separation on Capillary Column (e.g., DB-5ms) with programmed temperature ramp D->E F Eluted compounds enter Mass Spectrometer E->F G Ionization (Electron Impact) & Fragmentation F->G H Mass Analysis (Quadrupole) in Full Scan & SIM modes G->H I Integrate Chromatographic Peaks H->I Acquire Data J Identify components via Mass Spectral Library Match & Retention Time I->J K Quantify Purity (% Area) and Impurities (vs. Standard) J->K L Generate Final Report with Validation Data K->L

Caption: Workflow for the purity analysis of 1-Ethyl-5-nitro-1H-imidazole by GC-MS.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed in accordance with the principles of analytical method validation outlined in ICH Q2(R2).[8][9]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and a 7693A autosampler.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole system.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This low-polarity phase is robust and provides excellent separation for a wide range of semi-volatile compounds. The "ms" designation indicates low bleed, which is critical for achieving low detection limits and clean mass spectra.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Splitless mode. Causality: Splitless injection is chosen to maximize sensitivity for trace impurity analysis.

    • Inlet Temperature: 250°C. Causality: This temperature is high enough to ensure rapid volatilization of the analyte but low enough to minimize the risk of thermal degradation, a critical consideration for nitro-aromatic compounds.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

    • Causality: A gentle initial temperature and a controlled ramp ensure that components are focused on the column before separation begins, leading to sharp peaks. The final temperature and hold ensure that any less volatile impurities are eluted from the column.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-450 for initial identification and purity assessment.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantifying known impurities. Target ions would be determined from the full scan analysis of the main compound and expected impurities.

2. Preparation of Solutions:

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Standard Stock Solution: Accurately weigh ~10 mg of 1-Ethyl-5-nitro-1H-imidazole reference standard into a 10 mL volumetric flask and dissolve in ethyl acetate.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 0.01 µg/mL to 100 µg/mL).

  • Sample Solution: Prepare the test sample at a concentration of approximately 100 µg/mL in ethyl acetate.

3. Method Validation Protocol (Abbreviated): The trustworthiness of this protocol is established by rigorous validation as per ICH Q2(R2) guidelines.[1][10]

  • Specificity/Selectivity: This is the most critical parameter. It is established through a forced degradation study. The method must demonstrate that it can separate the intact API from any degradation products formed under stress conditions (acid, base, oxidation, heat, light).[11][12]

  • Linearity and Range: Inject the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999. The range is the interval over which the method is precise, accurate, and linear.[8]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2.0%.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Part 2: Cross-Validation with Alternative Analytical Techniques

No single analytical method is infallible. Cross-validation using an orthogonal technique—one that relies on a different scientific principle—is essential for building a complete and trustworthy quality profile.

Diagram: Cross-Validation Strategy

CrossValidation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_titration Titrimetric Analysis GCMS Primary Method: GC-MS Purity Purity Assay (% Area) GCMS->Purity Impurity Impurity Profile & Identification GCMS->Impurity HPLC Orthogonal Method: HPLC-UV Purity_HPLC Purity Assay HPLC->Purity_HPLC Impurity_HPLC Non-Volatile Impurities HPLC->Impurity_HPLC Titration Absolute Method: Titrimetry Purity_Titr Absolute Purity Assay Titration->Purity_Titr Purity->Purity_HPLC Compare Assay Results Purity->Purity_Titr Validate Accuracy Impurity->Impurity_HPLC Confirm Impurity Profile

Caption: A logical flow for cross-validating the purity of 1-Ethyl-5-nitro-1H-imidazole.

Alternative Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for pharmaceutical purity analysis, especially for non-volatile or thermally labile compounds.[6][13] It serves as an excellent orthogonal method to GC-MS.

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (e.g., C18). Detection is typically by UV absorbance.

  • Advantages for Cross-Validation:

    • Avoids Thermal Stress: Analysis is performed at or near ambient temperature, eliminating the risk of thermally induced degradation and providing a true profile of the sample as-is.[13][14]

    • Different Selectivity: The separation mechanism is based on polarity and partitioning, which is fundamentally different from the volatility-based separation in GC. This means it may resolve impurities that co-elute on the GC column, and vice-versa.

  • Limitations:

    • May have lower resolution for highly volatile impurities.

    • Standard UV detection does not provide the same level of structural confirmation as mass spectrometry.

Alternative Method 2: Non-Aqueous Potentiometric Titration

Titrimetry is a classical, absolute analytical method that can provide a highly accurate assay value for the bulk substance, which is not dependent on a chromatographic response factor.

  • Principle: The basic nitrogen on the imidazole ring can be titrated with a strong acid (e.g., perchloric acid) in a non-aqueous solvent (e.g., glacial acetic acid). The endpoint is determined potentiometrically.

  • Advantages for Cross-Validation:

    • Validates Accuracy: The assay result from titration can be used as a benchmark to confirm the accuracy of the primary GC-MS method. A close agreement between the two methods provides high confidence in the GC-MS quantitation.

    • First Principle Method: It relies on stoichiometry and is directly traceable to primary standards, making it a powerful reference technique.

  • Limitations:

    • It is not a separation technique and cannot provide information on impurities. It measures the total basic content of the sample.

Comparative Performance Data

The following table summarizes the expected performance characteristics of GC-MS versus HPLC for the analysis of 1-Ethyl-5-nitro-1H-imidazole, based on typical method validation results.

Validation Parameter GC-MS HPLC-UV Rationale for Difference
Specificity Excellent (demonstrated via forced degradation and MS identification)Excellent (demonstrated via forced degradation and peak purity)MS provides definitive peak identification, giving GC-MS a slight edge in confirming specificity.
Linearity (r²) > 0.999> 0.999Both techniques are expected to show excellent linearity over the defined range.
Range (Assay) 80 - 120% of nominal80 - 120% of nominalStandard range for pharmaceutical assays.
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%Both methods are highly accurate. HPLC may show slightly better recovery if the analyte has minor thermal lability.
Precision (RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Both methods should demonstrate high precision as required by regulatory standards.[10]
LOD / LOQ LOD: ~0.01% LOQ: ~0.03% (in SIM mode)LOD: ~0.02% LOQ: ~0.05%GC-MS, especially in SIM mode, often provides superior sensitivity for targeted volatile impurities.[15]
Impurity Identification Excellent (via EI fragmentation patterns)Limited (requires LC-MS for confirmation)This is a primary advantage of GC-MS; it provides structural information "out of the box".[5]

Establishing Specificity: The Forced Degradation Study

A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products.[16][17] A forced degradation study is the definitive way to prove this.

Protocol: A sample of 1-Ethyl-5-nitro-1H-imidazole is subjected to the following stress conditions as recommended by ICH guidelines:[11]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated to 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Analysis and Interpretation: Each stressed sample is analyzed by the proposed GC-MS method. The objective is to achieve 5-20% degradation of the parent compound.[12] The chromatograms are evaluated to ensure that all degradation product peaks are baseline-resolved from the main 1-Ethyl-5-nitro-1H-imidazole peak. The mass spectra of the new peaks are used to propose structures for the degradation products, which provides invaluable insight into the molecule's stability.

Conclusion and Recommendations

For the comprehensive purity assessment of 1-Ethyl-5-nitro-1H-imidazole, GC-MS stands out as a superior primary analytical technique . Its high resolving power combined with the definitive identification capabilities of mass spectrometry provides a robust system for both quantifying the API and profiling volatile and semi-volatile impurities.[3][5] The key to a successful GC-MS method lies in careful optimization of the injector and oven temperatures to prevent on-column degradation.

However, reliance on a single method is not sufficient for ensuring the quality of a pharmaceutical ingredient. A rigorous cross-validation strategy is mandatory .

  • HPLC-UV should be employed as an orthogonal separation technique to confirm the purity assay and to detect any potential non-volatile or thermally labile impurities that would be missed by GC.[6][13]

  • Non-aqueous potentiometric titration should be used as an absolute reference method to independently verify the accuracy of the assay value obtained by the primary GC-MS method.

By integrating these three techniques, researchers and drug development professionals can build a self-validating, comprehensive, and scientifically sound data package that ensures the purity, quality, and safety of 1-Ethyl-5-nitro-1H-imidazole.

References

  • ICH. (2024). ICH Q2(R2)
  • IntuitionLabs. (2026). ICH Q2(R2)
  • ICH. (2023).
  • SAR Publication. (2025).
  • Lab Manager. (2025).
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
  • BioPharm International. (2026).
  • World Journal of Pharmaceutical Research. (2021).
  • Pubmedia Journals Series. (2025).
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • MedCrave online. (2016).
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem. (2025). Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide.
  • ScienceDirect. (n.d.).
  • Journal of Applied Bioanalysis. (2022).
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC.
  • C&EN. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.

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Safety & Regulatory Compliance

Safety

Hazard Profiling &amp; Causality: Why Specialized Disposal?

The management and disposal of synthetic intermediates like 1-Ethyl-5-nitro-1H-imidazole (often encountered in drug development as derivatives such as Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate, CAS 683815-49-8)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of synthetic intermediates like 1-Ethyl-5-nitro-1H-imidazole (often encountered in drug development as derivatives such as Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate, CAS 683815-49-8)[1][2] require rigorous adherence to environmental and laboratory safety protocols. Because nitroimidazoles are biologically active and structurally stable, improper disposal poses significant risks of environmental persistence and toxicity.

As a standard practice in pharmaceutical development and academic research, the disposal of such compounds must strictly bypass municipal sewer systems and rely on professional, regulated waste management frameworks[3].

Here is the authoritative, step-by-step operational guide for the safe handling and disposal of 1-Ethyl-5-nitro-1H-imidazole waste in a professional laboratory setting.

To design a self-validating disposal protocol, one must first understand the chemical behavior of the target molecule. 1-Ethyl-5-nitro-1H-imidazole contains a nitro group ( −NO2​ ) attached to an imidazole ring.

  • Environmental Persistence: The nitroheterocyclic structure is highly resistant to standard biological degradation processes found in municipal wastewater treatment plants.

  • Reactivity: Nitroaromatics and nitroheterocycles can be reactive when exposed to strong reducing agents, strong bases, or extreme thermal shock in confined spaces.

  • Toxicity: Many nitroimidazoles exhibit mutagenic properties (often utilized therapeutically against anaerobic bacteria and protozoa, but hazardous as environmental contaminants).

Consequently, the United States Environmental Protection Agency (EPA) and equivalent international bodies mandate that such pharmaceutical intermediates be classified and managed as hazardous waste, with high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) being the only acceptable method of destruction[4][5].

Operational Waste Management Workflow

The following diagram illustrates the logical flow of waste management for nitroimidazole derivatives, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards[5].

WasteWorkflow Gen Waste Generation (1-Ethyl-5-nitro-1H-imidazole) Seg Chemical Segregation (Isolate from Incompatibles) Gen->Seg Acc Satellite Accumulation (RCRA Compliant SAA) Seg->Acc Man Waste Profiling & Manifesting (EPA Form 8700-22) Acc->Man Trans Licensed HazMat Transport Man->Trans Disp High-Temp Incineration (Licensed TSDF) Trans->Disp

Professional laboratory waste lifecycle for nitroimidazole derivatives.

Step-by-Step Disposal Methodology

Under no circumstances should laboratory personnel attempt to chemically neutralize or degrade 1-Ethyl-5-nitro-1H-imidazole waste on-site (e.g., via improvised chemical reduction), as this generates unregulated byproducts and violates standard hazardous waste generator exemptions[5]. The following protocol must be used:

Step 1: Segregation and Compatibility Verification
  • Action: Isolate 1-Ethyl-5-nitro-1H-imidazole waste (solid powder, or dissolved in organic solvents like DMSO or DMF) from incompatible chemical streams.

  • Causality: Mixing nitro compounds with strong oxidizers, reducing agents, or concentrated alkalis can lead to exothermic reactions. If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must be strictly segregated into a "Halogenated Organic Waste" stream to prevent the formation of highly toxic dioxins during downstream incineration.

Step 2: Containerization in the SAA
  • Action: Deposit the waste into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass) located in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Causality: 40 CFR 262.15 dictates that waste must be under the control of the operator and the container must remain closed at all times except when actively adding waste[5]. This prevents volatilization of associated solvents and mitigates spill risks.

Step 3: RCRA Labeling
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the primary chemical constituents (e.g., "Hazardous Waste: 1-Ethyl-5-nitro-1H-imidazole, DMF solvent").

  • Causality: Accurate profiling ensures that the downstream TSDF applies the correct incineration parameters (temperature and residence time) to fully cleave the nitroheterocyclic bonds without generating hazardous flue gases.

Step 4: Transfer and Manifesting
  • Action: Once the SAA container reaches its volume limit (or the regulatory time limit is reached for Large/Small Quantity Generators), transfer it to the Central Accumulation Area (CAA). Prepare the Uniform Hazardous Waste Manifest (EPA Form 8700-22)[5].

  • Causality: The manifest establishes a chain of custody, legally transferring the liability of the waste from the research facility to the licensed transporter and ultimately the TSDF.

Step 5: High-Temperature Incineration
  • Action: The licensed TSDF will process the waste via purpose-built high-temperature incineration (typically >1,200ºC) equipped with flue gas scrubbers[4].

  • Causality: Extreme thermal oxidation is required to completely mineralize the compound into CO2​ , H2​O , and N2​ (or NOx​ , which is subsequently scrubbed), ensuring zero active pharmaceutical ingredients enter the environment.

Quantitative Safety & Logistics Data

The following table summarizes the critical operational parameters for handling and disposing of this chemical class.

ParameterSpecificationRationale / Causality
Primary Disposal Route High-Temperature Incineration (>1,200ºC)Ensures complete destruction of the stable imidazole ring and prevents environmental bioaccumulation[4].
Sewer Disposal Strictly ProhibitedNitroimidazoles resist standard biological wastewater treatment and can disrupt aquatic ecosystems[3][6].
Container Material Glass or HDPEPrevents leaching or degradation of the container by the compound or its carrier solvents.
Incompatibilities Strong oxidizing agents, strong basesPrevents unintended exothermic reactions or degradation in the waste container.
PPE for Handling Nitrile gloves, lab coat, safety gogglesPrevents dermal absorption or ocular exposure to potentially mutagenic dust/solutions.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

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